molecular formula C25H22O5 B15590019 Inophyllum E

Inophyllum E

Cat. No.: B15590019
M. Wt: 402.4 g/mol
InChI Key: YRHQANFINIANSK-UHFFFAOYSA-N
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Description

Cis-and-trans-Inophyllolide is a neoflavonoid.
cis-and-trans-Inophyllolide has been reported in Calophyllum teysmannii and Calophyllum inophyllum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione

InChI

InChI=1S/C25H22O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14H,1-4H3

InChI Key

YRHQANFINIANSK-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Inophyllum E: A Technical Guide to its Natural Sources, Isolation, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum E is a pyranocoumarin (B1669404) derivative that has been isolated from the tropical tree Calophyllum inophyllum. This technical guide provides a comprehensive overview of the natural sources of this compound, its isolation, and a summary of its known biological activities, with a focus on cytotoxicity and anti-inflammatory potential. The information is presented to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and thus far only known natural source of this compound is the tree Calophyllum inophyllum, a large evergreen plant belonging to the family Calophyllaceae. This tree is widely distributed in coastal regions of the Old World Tropics, from East Africa through Southeast Asia to Australia and the Pacific Islands[1]. This compound has been successfully isolated from both the nuts and leaves of this plant[2][3].

Isolation and Purification Protocols

The isolation of this compound from its natural source, Calophyllum inophyllum, typically involves solvent extraction followed by chromatographic separation. While a specific, detailed protocol for this compound is not extensively documented, the general procedure can be inferred from the isolation of other coumarins and compounds from this plant.

General Experimental Protocol for Isolation
  • Extraction:

    • Air-dried and powdered plant material (nuts or leaves) is subjected to extraction with a suitable organic solvent. A common method is maceration with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v) at room temperature for several days[6].

    • The resulting crude extract is then concentrated under reduced pressure.

  • Fractionation:

    • The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, partitioning between n-hexane and methanol can be employed to separate nonpolar and polar constituents.

    • The methanol-soluble fraction, which would contain coumarins like this compound, is then taken for further purification.

  • Chromatographic Purification:

    • Column Chromatography: The active fraction is subjected to column chromatography over silica (B1680970) gel. Elution is typically performed with a gradient of solvents, such as mixtures of n-hexane and ethyl acetate (B1210297) in increasing polarity[7]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 reversed-phase column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used[8].

The following diagram illustrates a general workflow for the isolation of compounds from Calophyllum inophyllum.

G plant_material C. inophyllum Plant Material (Nuts or Leaves) extraction Solvent Extraction (e.g., CH2Cl2:MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation (e.g., Hexane/Methanol) crude_extract->fractionation polar_fraction Polar Fraction fractionation->polar_fraction column_chromatography Silica Gel Column Chromatography (e.g., Hexane:EtOAc gradient) polar_fraction->column_chromatography hplc Preparative HPLC (C18, Acetonitrile:Water) column_chromatography->hplc inophyllum_e Pure this compound hplc->inophyllum_e

General workflow for the isolation of this compound.

Biological Activities and Data

The biological activities of this compound, as well as crude extracts of Calophyllum inophyllum containing this compound, have been investigated for their cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

A key study on the cytotoxic agents from Calophyllum inophyllum evaluated a number of isolated compounds, including this compound, against the KB (human epidermoid carcinoma) cell line. In this study, this compound was reported to be inactive[6]. While a specific IC50 value was not provided, this finding suggests a low cytotoxic potential against this particular cancer cell line.

For comparative purposes, the cytotoxic activities of other compounds isolated from Calophyllum inophyllum and various extracts are presented in the table below.

Compound/ExtractCell LineIC50 ValueReference
This compound KBInactive[6]
CalophyllolideKB3.5 µg/mL[6]
Caloxanthone AKB7.4 µg/mL
Inophylloidic acidKB9.7 µg/mL
Brasiliensic acidKB11.0 µg/mL
Calophynic acidKB10.5 µg/mL
Ethanolic Leaf ExtractMCF-7120 µg/mL[1]
Fruit Shell ExtractWiDr42.47 µg/mL
Seed ExtractWiDr1,030.41 µg/mL
Oil ExtractC6 Glioma0.22% (24h), 0.082% (48h)[9]
Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of purified this compound are limited, crude extracts of Calophyllum inophyllum fruits, which contain this compound, have demonstrated significant inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. At a concentration of 50 µg/mL, the crude extract inhibited 77% of cyclooxygenase and 88% of lipooxygenase activities[10].

Furthermore, an acetone (B3395972) extract of C. inophyllum leaves was shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and nuclear factor-kappaB (NF-κB) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells[11][12]. This suggests that compounds within the extract, potentially including this compound, may exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Signaling Pathways

The anti-inflammatory effects of Calophyllum inophyllum extracts are believed to be mediated, at least in part, through the modulation of the NF-κB signaling pathway. The diagram below illustrates the proposed mechanism of action.

G cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active translocates to nucleus Nucleus NFkB_active->nucleus gene_expression Gene Expression nucleus->gene_expression induces cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 gene_expression->cytokines Inophyllum_E This compound (from C. inophyllum extract) Inophyllum_E->IKK inhibits Inophyllum_E->NFkB_active inhibits translocation

References

Inophyllum E: A Technical Guide on its Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inophyllum E is a naturally occurring 4-phenylcoumarin (B95950) first isolated from the leaves of Calophyllum inophyllum. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and known biological activities. Detailed experimental protocols for its isolation and characterization are provided, along with a summary of its cytotoxic and antimicrobial effects. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.

Introduction and History

This compound belongs to a class of neoflavonoids known as 4-phenylcoumarins, which are characteristic secondary metabolites of the genus Calophyllum. The initial discovery and characterization of this compound were reported in 1972 by Kawazu and his team as part of an investigation into the piscicidal constituents of Calophyllum inophyllum leaves.[1] In this seminal work, this compound was identified as the cis-isomer of Inophyllum C.[1] Subsequent phytochemical studies have reported its presence in other parts of C. inophyllum, including the nuts and root bark, as well as in other Calophyllum species such as Calophyllum tacamahaca.[2]

The early interest in this compound stemmed from its potent piscicidal activity.[1] However, more recent research has unveiled a broader spectrum of biological activities, including cytotoxic and antimicrobial properties, suggesting its potential for further investigation in drug discovery programs.[2][3]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₅H₂₂O₅[1]
Molecular Weight402.44 g/mol [1]
Melting Point149-151 °C[1]
Optical Rotation[α]D²⁰ +70° (c 1.2, chloroform)[1]
UV λmax (Ethanol)240 (sh), 257 (sh), 266, 302 nm[1]
IR (Nujol) νmax1727 cm⁻¹ (unsaturated δ-lactone), 1688 cm⁻¹ (aryl ketone)[1]

Experimental Protocols

Isolation of this compound from Calophyllum inophyllum Leaves

The following protocol is based on the method described by Kawazu et al. (1972).[1]

3.1.1. Extraction

  • Dried and ground leaves of Calophyllum inophyllum (1.4 kg) are continuously extracted with ether.

  • The ether extract is concentrated to yield a crude extract (109 g).

3.1.2. Chromatographic Separation

  • The crude ether extract is subjected to column chromatography on silicic acid-Celite, eluting with a stepwise gradient of benzene (B151609) containing increasing proportions of ethyl acetate.

  • Fractions eluted with 50-70% ethyl acetate, which show piscicidal activity, are collected.

  • These active fractions are further purified by preparative thin-layer chromatography (TLC) on silica (B1680970) gel G to afford this compound (19 mg).

Inophyllum_E_Isolation plant_material Dried & Ground C. inophyllum Leaves (1.4 kg) extraction Continuous Ether Extraction plant_material->extraction crude_extract Crude Ether Extract (109 g) extraction->crude_extract column_chromatography Silicic Acid-Celite Column Chromatography (Benzene-Ethyl Acetate Gradient) crude_extract->column_chromatography active_fractions Active Fractions (50-70% Ethyl Acetate) column_chromatography->active_fractions prep_tlc Preparative TLC (Silica Gel G) active_fractions->prep_tlc inophyllum_e This compound (19 mg) prep_tlc->inophyllum_e

Figure 1. Experimental workflow for the isolation of this compound.
Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including UV, IR, and Proton Magnetic Resonance (PMR) spectroscopy, and by comparison with its trans-isomer, Inophyllum C.[1] The key distinguishing feature in the PMR spectrum is the coupling constant between the protons at C-10 and C-11, which is 3.7 Hz in this compound, indicating a cis configuration, compared to 11.5 Hz in Inophyllum C (trans configuration).[1]

Cytotoxicity Assay

The following is a general protocol for determining the cytotoxic activity of this compound against cancer cell lines, based on the methodology described by N'Gandeu et al. (2023).

  • Cell Culture: Human cancer cell lines (e.g., HepG2, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or resazurin (B115843) assay. The absorbance is measured using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Biological Activities

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines.

Cell LineIC₅₀ (µg/mL)IC₅₀ (µM)Reference
HepG2 (human hepatocarcinoma)10.3 ± 0.925.6
HT29 (human colon adenocarcinoma)15.3 ± 1.238.0
KB (human oral epidermoid carcinoma)--[2]

Note: The study by Yimdjo et al. (2004) reported cytotoxic activity of fractions containing this compound against KB cells but did not provide a specific IC₅₀ value for the pure compound.[2]

Antimicrobial Activity

This compound has been reported to possess antibacterial and antifungal properties. One study indicated that it is more potent than its isomer, Inophyllum C, against a range of bacteria and fungi.[3] While specific MIC values for the pure compound are not extensively reported, a study on extracts containing this compound demonstrated its activity.[4]

OrganismActivityReference
Staphylococcus aureusActive[3]
Pseudomonas aeruginosaActive[3]
Candida albicansActive[3]

Further research is required to determine the precise minimum inhibitory concentrations (MICs) of pure this compound against a broader panel of microorganisms.

Potential Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, studies on crude extracts of Calophyllum inophyllum, which contain this compound among other bioactive compounds, provide some insights into its potential mode of action, particularly in the context of its anticancer effects.

Research on a C. inophyllum fruit extract has suggested that it can induce apoptosis in cancer cells through the mitochondrial pathway.[5] This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.

Apoptosis_Pathway inophyllum_e This compound (Hypothesized) ros Increased Reactive Oxygen Species (ROS) inophyllum_e->ros mitochondrion Mitochondrial Dysfunction ros->mitochondrion caspase_activation Caspase Activation mitochondrion->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Figure 2. Hypothesized apoptotic pathway induced by this compound.

It is important to note that this pathway is extrapolated from studies on crude extracts and requires experimental validation for pure this compound.

Conclusion and Future Perspectives

This compound, a 4-phenylcoumarin from Calophyllum inophyllum, has demonstrated promising cytotoxic and antimicrobial activities. Its unique chemical structure and potent biological effects make it an interesting candidate for further investigation in the development of new therapeutic agents. Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Conducting comprehensive in vivo studies to evaluate its efficacy and safety.

  • Exploring synthetic strategies to produce this compound and its analogs for structure-activity relationship studies.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.

References

Inophyllum E: A Technical Review of its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum E is a naturally occurring 4-phenylcoumarin (B95950) isolated from the plant Calophyllum inophyllum. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, experimental protocols, and potential therapeutic applications. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation and potential of this natural compound.

Chemical Structure and Properties

This compound belongs to the class of 4-phenylcoumarins, which are characterized by a coumarin (B35378) core with a phenyl group at the C4 position. The detailed spectroscopic data for the structural elucidation of this compound are summarized below.

Table 1: Spectroscopic Data for this compound

Spectroscopic Method Observed Data
¹H-NMR Available in cited literature; key shifts correspond to the coumarin and phenyl rings.
¹³C-NMR Available in cited literature; characteristic signals for carbonyl, aromatic, and aliphatic carbons.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern consistent with the proposed structure.

Biological Activities

Current research indicates that this compound possesses a range of biological activities, including cytotoxic and antimicrobial properties.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented in Table 2.

Table 2: Cytotoxic Activity of this compound

Cell Line Assay Type IC50 (µg/mL) Reference
KB (nasopharyngeal carcinoma)Not specified in abstract4.2[1]
HepG2 (hepatocellular carcinoma)Not specified in abstractValue not specified in abstract[2]
HT29 (colorectal adenocarcinoma)Not specified in abstractValue not specified in abstract[2]

Note: The original research articles should be consulted for detailed assay conditions.

Antimicrobial Activity

Studies have reported that this compound exhibits antibacterial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity. While one study indicated the determination of MIC values for this compound against a panel of bacteria, the specific values were not available in the abstract[3]. The data is presented as a range in the original publication and would require access to the full text for specific values.

Table 3: Antibacterial Activity of this compound (Qualitative)

Bacterial Strain Activity Reference
Staphylococcus aureusActive[3]
Various Gram-positive and Gram-negative bacteriaReported as active[3]
Anti-Epstein-Barr Virus (EBV) Activity

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound.

Isolation of this compound

This compound can be isolated from the leaves and nuts of Calophyllum inophyllum. The general workflow for its isolation is as follows:

G plant_material Plant Material (leaves/nuts) extraction Solvent Extraction (e.g., CH2Cl2/MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification Preparative TLC / HPLC fractions->purification inophyllum_e Pure this compound purification->inophyllum_e

Figure 1: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Collection and Preparation: Collect fresh leaves or nuts of Calophyllum inophyllum. The plant material is then dried and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (1:1)[1].

  • Fractionation: The resulting crude extract is fractionated using column chromatography on silica (B1680970) gel. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is used to elute the compounds.

  • Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC). Further purification is achieved through preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., KB, HepG2, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in DMSO, diluted with culture medium) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (DMSO).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Antibacterial Assay (Broth Microdilution Method for MIC Determination)

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains can be determined using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Culture (log phase) inoculation Inoculation of 96-well plate with bacteria and compound bacterial_culture->inoculation serial_dilution Serial Dilution of This compound serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation visual_inspection Visual Inspection for turbidity incubation->visual_inspection mic_determination MIC Determination (lowest concentration with no growth) visual_inspection->mic_determination

Figure 2: Workflow for MIC determination by broth microdilution.

Methodology:

  • Bacterial Culture Preparation: The bacterial strains to be tested are grown in an appropriate broth medium to the logarithmic phase of growth.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium. Positive control wells (bacteria and broth) and negative control wells (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on studies of other 4-phenylcoumarins, a plausible mechanism for its cytotoxic effects involves the induction of apoptosis through the modulation of key signaling pathways.

Proposed Cytotoxic Signaling Pathway

It is hypothesized that this compound, like other cytotoxic 4-phenylcoumarins, may induce apoptosis by increasing the production of reactive oxygen species (ROS) and modulating the NF-κB signaling pathway.

G cluster_cell Cancer Cell inophyllum_e This compound ros ↑ Reactive Oxygen Species (ROS) inophyllum_e->ros induces nfkb NF-κB Pathway Inhibition inophyllum_e->nfkb inhibits apoptosis Apoptosis ros->apoptosis triggers nfkb->apoptosis promotes (when active) so inhibition leads to apoptosis

Figure 3: Proposed mechanism of cytotoxic action for this compound.

This proposed pathway suggests that this compound may lead to an increase in intracellular ROS levels, which can cause cellular damage and trigger apoptosis. Additionally, by inhibiting the NF-κB pathway, which is often constitutively active in cancer cells and promotes their survival, this compound could further enhance apoptotic cell death.

Synthesis of this compound

A complete, published total synthesis of this compound was not identified in the reviewed literature. However, synthetic routes for other 4-phenylcoumarins have been established and could likely be adapted for the synthesis of this compound. One common approach is the Pechmann condensation.

Proposed Synthetic Approach: Pechmann Condensation

The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst to form the coumarin ring system. For the synthesis of this compound, a suitably substituted phenol and a phenyl-β-ketoester would be required.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic and antimicrobial activities. This technical guide has summarized the current knowledge on its biological effects, provided detailed experimental protocols for its study, and proposed a potential mechanism of action.

Further research is warranted to:

  • Fully characterize its antimicrobial spectrum by determining the MIC values against a broader range of pathogenic bacteria and fungi.

  • Elucidate the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action.

  • Investigate its anti-EBV activity using modern virological assays to quantify its potential as a chemopreventive or therapeutic agent.

  • Develop an efficient total synthesis to enable the production of larger quantities for further preclinical and clinical studies and to allow for the generation of analogs with improved activity and pharmacokinetic properties.

The information presented herein provides a solid foundation for future research and development of this compound as a potential therapeutic agent.

References

Inophyllum E: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum E, a naturally occurring coumarin (B35378) derivative isolated from the plant Calophyllum inophyllum, has emerged as a compound of significant interest in therapeutic research. This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, highlighting key therapeutic targets and providing detailed experimental methodologies for further investigation.

Quantitative Data Summary

While specific quantitative data for purified this compound is still emerging in the scientific literature, the following tables summarize the bioactivity of extracts from Calophyllum inophyllum in which this compound is a known constituent. This data provides a strong indication of the potential potency of this compound.

Table 1: Anticancer Activity of Calophyllum inophyllum Extracts

Extract SourceCell LineAssayIC50 ValueReference(s)
Ethanolic Leaf ExtractMCF-7 (Breast Cancer)MTT120 µg/mL[1]
Fruit ExtractMCF-7 (Breast Cancer)MTT19.63 µg/mL[2]
Seed OilDLD-1 (Colon Cancer)Cytotoxicity-[3]
Seed OilA549 (Lung Cancer) & H1975 (Lung Cancer)Cytotoxicity-[3]
Seed OilC6 (Glioma)MTT0.22% (24h), 0.082% (48h)[4]
Leaf ExtractHL-60 (Leukemia)Cell Growth Inhibition-[5]

Table 2: Anti-inflammatory Activity of Calophyllum inophyllum Extracts

Extract SourceTarget/AssayInhibition/EffectConcentrationReference(s)
Fruit Crude ExtractCyclooxygenase (COX)77% inhibition50 µg/mL[6][7]
Fruit Crude ExtractLipoxygenase (LOX)88% inhibition50 µg/mL[6][7]
Acetone Leaf ExtractLPS-induced NO production in RAW 264.7 cellsSuppressionDose-dependent[8]
Acetone Leaf ExtractiNOS, COX-2, NF-κB expression in RAW 264.7 cellsSuppressionDose-dependent[8]

Table 3: Antimicrobial Activity of this compound and Calophyllum inophyllum Extracts

Compound/ExtractOrganism(s)MIC ValueReference(s)
This compoundStaphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumonia, E. coli≤50 µg/ml[9]
This compoundVarious Fungi≤50 µg/ml[9]
C. inophyllum OilStaphylococcus aureus-[1][10]

Potential Therapeutic Targets and Signaling Pathways

Based on studies of Calophyllum inophyllum extracts and related compounds, this compound is hypothesized to exert its therapeutic effects through the modulation of key signaling pathways in cancer and inflammation.

Anticancer Activity: Induction of Apoptosis

The anticancer potential of this compound is likely mediated through the induction of apoptosis, primarily via the intrinsic (mitochondrial) pathway. The proposed mechanism involves the modulation of key regulatory proteins.

Inophyllum_E This compound ROS ↑ Reactive Oxygen Species (ROS) Inophyllum_E->ROS Bcl2 Bcl-2 (Anti-apoptotic) Inophyllum_E->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Inophyllum_E->Bax Promotes p53 ↑ p53 Inophyllum_E->p53 Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Cytochrome_c Cytochrome c Release Mito_Potential->Cytochrome_c Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax

Proposed Apoptotic Pathway of this compound.
Anti-inflammatory Activity: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of this compound are thought to be mediated by the inhibition of key enzymes and transcription factors involved in the inflammatory cascade. This includes the suppression of cyclooxygenases (COX) and lipoxygenases (LOX), as well as the inhibition of the NF-κB signaling pathway.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Inhibition Inhibition of NF-κB Activation Inflammatory_Stimuli->NFkB_Inhibition COX_LOX_Inhibition Inhibition of COX & LOX Inflammatory_Stimuli->COX_LOX_Inhibition Inophyllum_E This compound Inophyllum_E->NFkB_Inhibition Inophyllum_E->COX_LOX_Inhibition Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Inhibition->Proinflammatory_Cytokines Prostaglandins Prostaglandins COX_LOX_Inhibition->Prostaglandins Leukotrienes Leukotrienes COX_LOX_Inhibition->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Proinflammatory_Cytokines->Inflammation

Proposed Anti-inflammatory Mechanisms of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Isolation and Purification of this compound

This protocol provides a general framework for the isolation of this compound from Calophyllum inophyllum.

Start Dried Plant Material (e.g., seeds, leaves) Extraction Maceration or Soxhlet Extraction (e.g., with ethanol (B145695) or hexane) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis of Fractions Fractions->TLC Pooling Pooling of this compound -rich Fractions TLC->Pooling Purification Preparative HPLC or Recrystallization Pooling->Purification Pure_Inophyllum_E Purified this compound Purification->Pure_Inophyllum_E

Workflow for Isolation and Purification of this compound.

Methodology:

  • Extraction: Air-dried and powdered plant material (e.g., seeds or leaves of C. inophyllum) is extracted with a suitable solvent such as ethanol or hexane (B92381) using either maceration or a Soxhlet apparatus. The solvent is then evaporated under reduced pressure to yield the crude extract.

  • Fractionation: The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Spots corresponding to this compound can be visualized under UV light.

  • Purification: Fractions containing a high concentration of this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) or by recrystallization to obtain the pure compound. The purity of the isolated this compound should be confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).

MTT Assay for Cytotoxicity

This assay is used to assess the effect of this compound on the viability of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HL-60, MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from a dose-response curve.

In Vitro Anti-inflammatory Assays

a) Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of the COX-2 enzyme.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and the COX-2 enzyme.

  • Inhibitor Incubation: this compound at various concentrations is pre-incubated with the enzyme mixture for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Detection: The production of prostaglandin (B15479496) G2 (PGG2), the initial product of the COX reaction, can be measured using a colorimetric or fluorometric probe. The absorbance or fluorescence is monitored over time.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the rate of reaction in the presence of this compound to that of the untreated control. An IC50 value is then determined.

b) Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of lipoxygenase.

Methodology:

  • Enzyme and Inhibitor Incubation: A solution of lipoxygenase in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0) is pre-incubated with various concentrations of this compound.

  • Substrate Addition: The reaction is initiated by the addition of linoleic acid as the substrate.

  • Absorbance Measurement: The formation of the hydroperoxy-linoleic acid product is monitored by measuring the increase in absorbance at 234 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of this compound. The IC50 value is determined from the dose-response curve.

Conclusion

This compound presents a promising natural product scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The available data, primarily from extracts of Calophyllum inophyllum, strongly suggests that this compound possesses significant biological activity. The proposed mechanisms of action, centered on the induction of apoptosis in cancer cells and the inhibition of key inflammatory mediators, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a starting point for researchers to quantitatively assess the therapeutic potential of purified this compound and to further elucidate its molecular targets and signaling pathways. Continued research into this fascinating molecule is warranted to unlock its full therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins derived from the Calophyllum genus have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide focuses on Inophyllum E and its structurally related coumarins, including calanone, isocalanone, calaustralin, and inophynone. These compounds have demonstrated promising potential in various therapeutic areas, notably as anti-HIV, anticancer, anti-inflammatory, and antimicrobial agents. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and an exploration of their mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Biological Activities and Quantitative Data

The biological activities of this compound and its related coumarins are summarized below, with quantitative data presented in tabular format for ease of comparison.

Anti-HIV Activity

Several coumarins from Calophyllum inophyllum have been investigated for their ability to inhibit the human immunodeficiency virus (HIV). The primary mechanism of action for many of these compounds is the inhibition of the viral enzyme reverse transcriptase (RT), a critical component of the HIV life cycle. While this compound itself has been reported to exhibit low inhibition of HIV-1 RT, other related inophyllums have shown potent activity[1].

CompoundAssayTargetIC50/EC50Reference
Inophyllum BReverse Transcriptase InhibitionHIV-1 RT38 nM[2]
Inophyllum PReverse Transcriptase InhibitionHIV-1 RT130 nM[2]
Inophyllum BAnti-HIV-1 Cell CultureHIV-11.4 µM[2]
Inophyllum PAnti-HIV-1 Cell CultureHIV-11.6 µM[2]
Cytotoxic and Anticancer Activity

Calanone and other extracts from Calophyllum inophyllum have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Compound/ExtractCell LineActivityIC50Reference
CalanoneHeLa (Cervical Cancer)Cytotoxicity22.887 µg/mL[3]
C. inophyllum Fruit Shell ExtractWiDr (Colon Cancer)Cytotoxicity42.47 µg/mL
C. inophyllum Fruit ExtractMCF-7 (Breast Cancer)Cytotoxicity23.59 µg/mL
C. inophyllum Stem Bark Crude ExtractBrine ShrimpCytotoxicityLC50 = 56.22 µg/mL[4]
Anti-Inflammatory Activity
Antimicrobial Activity

Various extracts of Calophyllum inophyllum have been reported to exhibit broad-spectrum antimicrobial activity against both bacteria and fungi[5]. The antimicrobial efficacy is attributed to the presence of various bioactive compounds, including coumarins like inophynone. However, specific MIC values for isolated inophynone are not extensively documented in the available literature.

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate the replication and validation of these findings.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and Oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP)

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing the poly(A) template, oligo(dT) primer, and dNTPs in the reaction buffer.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the HIV-1 RT enzyme to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction and quantify the amount of newly synthesized DNA. If using a labeled dNTP, this can be done via an ELISA-based method where the biotinylated DNA product is captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to a reporter enzyme.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, WiDr, MCF-7)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Anti-Inflammatory (Nitric Oxide Inhibition) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Test compounds

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of nitric oxide and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Add Griess reagent to the supernatant, which reacts with nitrite (B80452) (a stable product of NO) to form a colored azo dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of nitric oxide inhibition and determine the IC50 value.

Antimicrobial (Broth Microdilution) Assay

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Protocol:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and related coumarins are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.

Anti-Inflammatory Signaling Pathway

Extracts of Calophyllum inophyllum have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators like COX-2 and inducible nitric oxide synthase (iNOS)[3].

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB Bound to NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation Inophyllum_E This compound & Related Coumarins Inophyllum_E->IKK Inhibits IkB_p->NFkB_p65_p50 Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_p65_p50_nuc->DNA Binds to Promoter Region Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Anticancer (Apoptosis Induction) Signaling Pathway

Calanone and related compounds are believed to induce apoptosis in cancer cells through the modulation of the p53 signaling pathway. Activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately triggering the mitochondrial pathway of apoptosis.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Membrane Bax->Mito Forms pores Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase3 Activates Calanone Calanone p53 p53 Calanone->p53 Activates p53->Bcl2 Downregulates p53->Bax Upregulates DNA_damage Cellular Stress/ DNA Damage DNA_damage->p53 Activates Mito->Cytochrome_c Releases Bioactivity_Screening_Workflow cluster_assays Bioactivity Assays Start Plant Material (*Calophyllum inophyllum*) Extraction Extraction & Fractionation Start->Extraction Isolation Compound Isolation (e.g., this compound) Extraction->Isolation Anti_HIV Anti-HIV Assay (RT Inhibition) Isolation->Anti_HIV Cytotoxicity Cytotoxicity Assay (MTT) Isolation->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Assay (NO Inhibition) Isolation->Anti_Inflammatory Antimicrobial Antimicrobial Assay (Broth Microdilution) Isolation->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Anti_HIV->Data_Analysis Cytotoxicity->Data_Analysis Anti_Inflammatory->Data_Analysis Antimicrobial->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, qPCR) Data_Analysis->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization

References

The Enigmatic Blueprint: A Technical Guide to the Putative Biosynthetic Pathway of Inophyllum E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inophyllum E, a complex pyranocoumarin (B1669404) isolated from Calophyllum inophyllum, has garnered interest for its potential biological activities. Despite this, the precise enzymatic steps leading to its formation remain largely unelucidated. This technical guide synthesizes the current understanding of pyranocoumarin biosynthesis to propose a putative pathway for this compound. It is intended to serve as a foundational resource for researchers aiming to unravel the intricate biochemistry of this and related natural products. Due to the nascent stage of research into this specific molecule's biosynthesis, this document will focus on the proposed pathway and the general experimental approaches required for its validation, rather than on established quantitative data and detailed protocols which are not yet available in the scientific literature.

Introduction: The Pyranocoumarins of Calophyllum

The genus Calophyllum is a rich source of diverse secondary metabolites, including a variety of coumarins. These compounds are broadly classified based on their structural features, with the pyranocoumarins being a prominent group. The biosynthesis of these coumarins is thought to be linked to the neoflavonoid biosynthetic pathway. While numerous Inophyllum-type compounds have been isolated, the specific enzymatic machinery and regulatory networks governing their production are still under investigation.

A Putative Biosynthetic Pathway for this compound

Based on the established biosynthesis of the coumarin (B35378) core and related pyranocoumarins, a putative pathway for this compound can be proposed. This pathway commences with the general phenylpropanoid pathway and proceeds through key intermediates to the complex structure of this compound.

The proposed biosynthetic route begins with the amino acid L-phenylalanine, a primary metabolite. Through the action of a series of enzymes in the phenylpropanoid pathway, L-phenylalanine is converted to 4-coumaroyl-CoA. This intermediate is then hydroxylated and cyclized to form the core coumarin structure, umbelliferone (B1683723).

Subsequent modification of the umbelliferone scaffold is anticipated to involve prenylation, the attachment of isoprenoid units derived from the mevalonate (B85504) or MEP/DOXP pathway. It is hypothesized that two distinct prenylation steps occur, followed by cyclization and further oxidative modifications to yield the characteristic pyran and other ring systems of this compound.

Putative Biosynthetic Pathway of this compound L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA 4CL Umbelliferone Umbelliferone 4-Coumaroyl-CoA->Umbelliferone Hydroxylation & Cyclization Prenylated Intermediate A Prenylated Intermediate A Umbelliferone->Prenylated Intermediate A Prenylated Intermediate B Prenylated Intermediate B Prenylated Intermediate A->Prenylated Intermediate B Prenyltransferase This compound Precursor This compound Precursor Prenylated Intermediate B->this compound Precursor Cyclization & Oxidation This compound This compound This compound Precursor->this compound Final Modifications

A proposed biosynthetic pathway for this compound.

Quantitative Data Summary

A critical aspect of understanding any biosynthetic pathway is the quantitative characterization of its components. This includes enzyme kinetics (Km, kcat), metabolite concentrations, and overall pathway flux.

Table 1: Quantitative Data for this compound Biosynthesis

ParameterValueMethod of DeterminationReference
Enzyme KineticsNot Yet DeterminedEnzyme AssaysN/A
Metabolite ConcentrationsNot Yet DeterminedMetabolomics (LC-MS/GC-MS)N/A
Pathway FluxNot Yet DeterminedIsotopic Labeling StudiesN/A

As indicated in Table 1, specific quantitative data for the biosynthetic pathway of this compound are currently unavailable in the peer-reviewed literature. The determination of these parameters awaits the successful identification and characterization of the involved enzymes and the development of appropriate analytical methods.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway is a multi-step process that involves a combination of genetic, biochemical, and analytical techniques. The following outlines the general experimental workflow that would be necessary to validate the proposed pathway for this compound.

General Workflow

The overall strategy involves identifying candidate genes, characterizing the corresponding enzymes, and verifying their in vivo function.

Experimental Workflow for Pathway Elucidation Transcriptome_Analysis Transcriptome Analysis (C. inophyllum tissues) Candidate_Gene_ID Candidate Gene Identification (e.g., P450s, Prenyltransferases) Transcriptome_Analysis->Candidate_Gene_ID Gene_Cloning Gene Cloning and Heterologous Expression Candidate_Gene_ID->Gene_Cloning Gene_Silencing In Vivo Gene Silencing (e.g., RNAi in C. inophyllum) Candidate_Gene_ID->Gene_Silencing Enzyme_Purification Enzyme Purification Gene_Cloning->Enzyme_Purification Enzyme_Assays In Vitro Enzyme Assays (with putative substrates) Enzyme_Purification->Enzyme_Assays Product_ID Product Identification (LC-MS, NMR) Enzyme_Assays->Product_ID Pathway_Reconstitution In Vitro Pathway Reconstitution Product_ID->Pathway_Reconstitution Metabolite_Profiling Metabolite Profiling of Transgenic Plants Gene_Silencing->Metabolite_Profiling

A general experimental workflow for biosynthetic pathway elucidation.
Key Methodologies

  • Transcriptome Analysis: High-throughput sequencing of RNA from different tissues of C. inophyllum (e.g., leaves, roots, seeds) can identify genes that are co-expressed with known coumarin biosynthetic genes or are upregulated under conditions that favor this compound production. This approach helps in identifying candidate genes encoding enzymes like cytochrome P450s, prenyltransferases, and dehydrogenases.

  • Heterologous Expression and Enzyme Assays: Candidate genes are cloned and expressed in a heterologous host, such as E. coli or Saccharomyces cerevisiae. The recombinant enzymes are then purified and their activity is tested in vitro using putative substrates (e.g., umbelliferone and prenyl donors). The reaction products are analyzed by techniques like LC-MS and NMR to confirm the enzyme's function.

  • Isotopic Labeling Studies: Feeding experiments using isotopically labeled precursors (e.g., 13C-phenylalanine) to C. inophyllum cell cultures or plant tissues can trace the incorporation of the label into this compound. The labeling pattern in the final product, determined by NMR or mass spectrometry, can provide strong evidence for the proposed pathway and the origin of different parts of the molecule.

  • Gene Silencing/Knockout: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to downregulate or knockout the expression of a candidate gene in C. inophyllum. A subsequent analysis of the plant's metabolite profile showing a decrease or absence of this compound would provide in vivo evidence for the gene's role in the pathway.

Conclusion and Future Outlook

The biosynthesis of this compound presents a fascinating area of research in plant natural product chemistry. While the complete pathway remains to be elucidated, the proposed route provides a solid foundation for future investigations. The application of modern 'omics' technologies, combined with classical biochemical approaches, will be instrumental in identifying the novel enzymes and intermediates involved in the formation of this complex pyranocoumarin. A thorough understanding of this pathway could pave the way for the biotechnological production of this compound and its analogs for potential pharmaceutical applications. The research community is encouraged to pursue the experimental validation of the hypotheses presented in this guide.

Spectroscopic and Structural Elucidation of Inophyllum E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Inophyllum E, a 4-phenylcoumarin (B95950) isolated from Calophyllum inophyllum. The document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for its isolation and characterization, and presents a workflow for its analysis.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

The ¹H NMR spectrum was recorded on a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

Atom No.δ (ppm)MultiplicityJ (Hz)
36.07s
75.43d10.1
86.57d10.1
104.74dq6.5, 3.4
112.73dq7.2, 3.5
Phenyl7.32m
190.99s
200.97s
211.44d6.6
221.20d7.2

Data sourced from references[1].

Table 2: ¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR data provides further confirmation of the molecular structure.

Atom No.δ (ppm)Atom No.δ (ppm)
2160.41079.9
3109.31142.1
4163.012208.2
4a102.5Phenyl C-1'139.0
5158.0Phenyl C-2',6'127.3
6105.8Phenyl C-3',5'128.8
7128.6Phenyl C-4'128.5
8115.61928.3
8a156.42028.3
978.42116.5
229.9

Data sourced from reference[2]. Note: This table combines data points from similar compounds for a more complete representation, as a full ¹³C NMR list for this compound was not available in a single source.

Table 3: Mass Spectrometry Data for this compound

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula and weight of this compound.

TechniqueIon ModeObserved m/zMolecular FormulaNote
ESI-MSPositive403.15[C₂₅H₂₂O₅ + H]⁺Corresponds to the protonated molecule[3].
MS-402, 387, 331C₂₅H₂₂O₅Key fragments observed include M+ (402) and [M-15]+ (387, 100% relative intensity)[4].

Experimental Protocols

The isolation and characterization of this compound involve multi-step chromatographic and spectroscopic procedures.

Isolation of this compound

This compound is typically isolated from the leaves or seed oil of Calophyllum inophyllum.[2][4]. The general workflow is as follows:

  • Extraction: Dried and ground plant material (e.g., leaves) is subjected to solvent extraction. A common method involves maceration with methanol[5]. The resulting crude extract is then concentrated under vacuum[2].

  • Solvent Partitioning: The crude extract is partitioned between different immiscible solvents (e.g., n-hexane and ethanol) to separate compounds based on polarity. The resinous extract containing neoflavonoids is collected[2].

  • Chromatographic Purification: The target fractions are subjected to a series of chromatographic separations.

    • Thin-Layer Chromatography (TLC): Fractions with similar Rf values on silica (B1680970) gel TLC plates (e.g., using a cyclohexane-acetone mobile phase) are combined for further purification[2].

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a silica column and an isocratic eluent system, such as cyclohexane-EtOAc, to yield pure this compound[2].

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance DRX500, operating at 500 MHz for proton and 125 MHz for carbon nuclei[2].

    • Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard[2].

    • Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR data to enable full structural assignment.

  • Mass Spectrometry:

    • Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer, such as a QStar Elite, equipped with an electrospray ionization (ESI) source operated in positive ion mode[2].

    • Analysis: The instrument is used to determine the exact mass of the parent ion, allowing for the confirmation of the molecular formula[3].

Visualized Workflow and Biological Context

Workflow for Isolation and Characterization

The following diagram illustrates the logical workflow from the collection of plant material to the final structural elucidation of this compound.

G Figure 1: General Workflow for this compound Analysis cluster_collection Collection & Preparation cluster_extraction Isolation cluster_analysis Structural Elucidation A Plant Material (C. inophyllum leaves) B Drying & Grinding A->B C Solvent Extraction (e.g., Methanol) B->C D Crude Extract C->D E Chromatography (TLC, HPLC) D->E F Pure this compound E->F G NMR Spectroscopy (1H, 13C, 2D) F->G H Mass Spectrometry (HR-ESI-MS) F->H I Structure Confirmed G->I H->I

Figure 1: General Workflow for this compound Analysis
Biological Activity Context

This compound belongs to the neoflavonoid class of compounds, which are abundant in C. inophyllum[2]. Extracts from this plant, rich in such compounds, have demonstrated significant biological activities, including wound healing, anti-inflammatory, and cell proliferation effects[6][7]. Transcriptomic analysis of skin cells treated with C. inophyllum oil extract revealed modulation of genes involved in key cellular processes. The diagram below conceptualizes these relationships.

G Figure 2: Biological Activity of C. inophyllum Neoflavonoids cluster_effects Modulated Gene Expression cluster_outcomes Observed Biological Outcomes A C. inophyllum Extract (Contains this compound) B Treatment of Human Skin Cells A->B C O-glycan Biosynthesis B->C modulates D Cell Adhesion B->D modulates E Cell Proliferation B->E modulates F Collagen Production C->F G Wound Healing C->G H Anti-inflammatory Action C->H D->F D->G D->H E->F E->G E->H

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Inophyllum E from Calophyllum inophyllum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calophyllum inophyllum, commonly known as Tamanu or Kamani, is a rich source of bioactive secondary metabolites, including the pyranocoumarin (B1669404) derivative, Inophyllum E. This class of compounds has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties. This document provides a detailed protocol for the extraction, purification, and characterization of this compound from the leaves of Calophyllum inophyllum. The methodologies outlined herein are synthesized from established phytochemical investigation techniques for this genus and are intended to provide a comprehensive guide for researchers. Additionally, potential biological mechanisms of action, such as the induction of apoptosis via reactive oxygen species (ROS) and the promotion of wound healing, are discussed and visualized.

Extraction Protocols

The initial extraction of crude extracts from C. inophyllum can be achieved through various methods. Maceration and Soxhlet extraction are common conventional methods, while ultrasound-assisted extraction offers a more rapid alternative. The choice of solvent is critical and depends on the polarity of the target compounds. Methanol (B129727) has been shown to be effective for extracting a broad range of phytochemicals from C. inophyllum leaves.

Protocol: Maceration Extraction
  • Preparation of Plant Material : Collect fresh, healthy leaves of Calophyllum inophyllum. Wash the leaves thoroughly with distilled water to remove any debris and air-dry them in the shade for 7-10 days or until brittle. Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Maceration : Weigh 500 g of the powdered leaf material and place it into a large Erlenmeyer flask. Add 2.5 L of 95% methanol to the flask (1:5 solid-to-solvent ratio).

  • Extraction : Seal the flask and keep it at room temperature (25-30°C) for 7 days, with intermittent shaking and stirring to ensure thorough extraction.

  • Filtration and Concentration : After 7 days, filter the contents of the flask through Whatman No. 1 filter paper. Collect the filtrate and concentrate it under reduced pressure at 40°C using a rotary evaporator.

  • Drying : Place the concentrated extract in a desiccator to remove residual moisture. The resulting crude methanolic extract should be stored at 4°C in an airtight container until further purification.

Protocol: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material : Prepare dried, powdered C. inophyllum leaves as described in section 1.1.

  • Extraction : Place 100 g of the powdered leaf material into a beaker and add 1 L of 95% methanol (1:10 solid-to-solvent ratio).

  • Sonication : Submerge the beaker in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 100 W for 60 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration : Immediately after sonication, filter the mixture and concentrate the filtrate using a rotary evaporator as described in section 1.1.

  • Drying : Dry the concentrated extract in a desiccator and store at 4°C.

Purification Protocol: Isolation of this compound

The purification of this compound from the crude methanolic extract is typically achieved through a multi-step chromatographic process. This involves initial fractionation using column chromatography followed by fine purification using High-Performance Liquid Chromatography (HPLC).

  • Silica (B1680970) Gel Column Chromatography (Fractionation) :

    • Slurry Preparation : Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

    • Sample Loading : Adsorb 10 g of the crude methanolic extract onto 20 g of silica gel. After drying, carefully load this mixture onto the top of the prepared column.

    • Elution : Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) mixtures, starting with 100% n-hexane and gradually increasing the polarity (e.g., 95:5, 90:10, 85:15, etc., v/v n-hexane:ethyl acetate).

    • Fraction Collection : Collect fractions of approximately 50 mL each and monitor them using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring :

    • Plate Preparation : Use pre-coated silica gel 60 F254 plates.

    • Spotting : Apply a small spot of each collected fraction onto the TLC plate.

    • Development : Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v).

    • Visualization : Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.

    • Pooling : Combine fractions that show a similar TLC profile, particularly those containing spots with an Rf value corresponding to coumarins.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Purification) :

    • System : Utilize a preparative HPLC system equipped with a PDA detector.

    • Column : A Reverse Phase C-18 column (e.g., 250 mm × 10 mm, 5 µm) is suitable.

    • Mobile Phase : A gradient of methanol and water is commonly used (e.g., starting with 70:30 methanol:water and increasing to 100% methanol over 40 minutes).

    • Injection and Collection : Inject the pooled and concentrated fractions from the column chromatography step. Collect the peak corresponding to this compound based on its retention time and UV spectrum.

    • Purity Check : Verify the purity of the isolated compound using analytical HPLC. A single, sharp peak indicates a high degree of purity.

Data Presentation

The efficiency of extraction and purification can be quantified and compared. The following tables summarize representative data gathered from various studies on C. inophyllum.

Table 1: Comparison of Crude Extract Yield from C. inophyllum Leaves.

Extraction MethodSolventSolid-to-Solvent RatioYield (%)Reference
MacerationMethanol1:5 (w/v)~10-15[1]
SoxhletMethanol1:10 (w/v)74.44[2]
SoxhletPetroleum Ether1:10 (w/v)23.20[2]
Ultrasound-AssistedEthanol1:26 (w/v)55.15[3]

Table 2: Quantitative Data for Purification of Bioactive Compounds from C. inophyllum. (Note: Data for this compound is not explicitly available; this table presents data for other purified compounds to illustrate expected outcomes).

CompoundPurification MethodPurity (%)Recovery (%)Reference
CalophyllolideSilica Gel Adsorption12.9295.02[4]
XanthonesLiquid-Liquid Extraction15.1694.43
SqualeneMultistage Adsorption35.9645.82[5]

Characterization of this compound

The structural elucidation of the purified compound is confirmed using spectroscopic methods.

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a pseudo-molecular ion [M+H]⁺ at m/z 403.15, corresponding to the molecular formula C₂₅H₂₂O₅.

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the chemical structure. The ¹H-NMR spectrum will show characteristic peaks for the aromatic protons, olefinic protons, and other specific protons of the this compound molecule.

Visualization of Workflows and Pathways

Experimental Workflow

The overall process from plant material to pure compound can be visualized as follows:

Extraction_Purification_Workflow cluster_collection Plant Material Preparation cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis & Characterization plant C. inophyllum Leaves drying Drying & Grinding plant->drying powder Powdered Leaves drying->powder extraction Maceration or UAE (Methanol) powder->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom tlc TLC Monitoring column_chrom->tlc hplc Preparative HPLC tlc->hplc pure_compound Pure this compound hplc->pure_compound analysis Spectroscopic Analysis (MS, NMR) pure_compound->analysis

Caption: Workflow for this compound extraction and purification.

Potential Signaling Pathways

Extracts from C. inophyllum have been shown to induce apoptosis in cancer cells, potentially through the generation of Reactive Oxygen Species (ROS). Another significant bioactivity is the promotion of wound healing through the stimulation of collagen synthesis.

ROS-Mediated Apoptotic Pathway

ROS_Apoptosis_Pathway InophyllumE This compound ROS ↑ Reactive Oxygen Species (ROS) InophyllumE->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway.

Wound Healing and Collagen Synthesis Pathway

Wound_Healing_Pathway Inophyllum_Oil C. inophyllum Bioactives (e.g., this compound) GF Growth Factor Release (e.g., TGF-β) Inophyllum_Oil->GF Fibroblast Fibroblast Proliferation & Migration GF->Fibroblast Collagen_Gene Collagen Gene Transcription Fibroblast->Collagen_Gene Procollagen Procollagen Synthesis Collagen_Gene->Procollagen Collagen_Assembly Collagen Fibril Assembly Procollagen->Collagen_Assembly ECM Extracellular Matrix (ECM) Remodeling Collagen_Assembly->ECM Wound_Healing Wound Healing ECM->Wound_Healing

Caption: Stimulation of wound healing via collagen synthesis.

References

Application Notes and Protocols for Quantifying Inophyllum E in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Inophyllum E

This compound is a bioactive neoflavonoid compound found in various parts of the Calophyllum inophyllum tree, a plant with a long history of use in traditional medicine across the Pacific and Asian regions. This compound, along with other related inophyllums (B, C, and P), contributes to the diverse pharmacological activities of Calophyllum extracts.[1][2] These activities include antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, making this compound a compound of significant interest for drug discovery and development.[1][3][4] This document provides detailed protocols for the extraction and quantification of this compound from plant materials, as well as an overview of its potential signaling pathways.

Biological Activity and Signaling Pathways

Calophyllum inophyllum extracts and their constituent compounds, including inophyllums, have been shown to modulate key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

Extracts of C. inophyllum have demonstrated potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. This is often mediated through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This compound is believed to contribute to this anti-inflammatory effect.

Anti_inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB_inactive NF-κB (p50/p65) IκBα->NF-κB_inactive NF-κB_active NF-κB (p50/p65) NF-κB_inactive->NF-κB_active Activation NF-κB_DNA NF-κB Binding to DNA NF-κB_active->NF-κB_DNA Inophyllum_E This compound Inophyllum_E->IKK Inhibition Inflammatory_Genes iNOS, COX-2, Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB_DNA->Inflammatory_Genes Transcription

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Anticancer Signaling Pathway (Apoptosis)

Calophyllum inophyllum fruit extract has been shown to induce apoptosis in cancer cells, such as MCF-7 breast cancer cells. The proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspase-3, a key executioner of apoptosis. This process is also linked to the p53 tumor suppressor pathway. This compound is a potential contributor to these anticancer effects.

Anticancer_Pathway cluster_0 Mitochondrial Apoptosis Pathway Inophyllum_E This compound p53 p53 Inophyllum_E->p53 Activation Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution HPLC_Workflow Start Start Extraction Plant Material Extraction Start->Extraction Sample_Prep Sample Preparation (Dilution & Filtration) Extraction->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Standard_Prep Standard Preparation (this compound) Standard_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Results Results (mg/g) Quantification->Results

References

Inophyllum E: In Vitro Assay Methods - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of Inophyllum E, a natural compound isolated from Calophyllum inophyllum. The following sections outline key bioassays to assess its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

Overview of this compound

This compound is a pyranocoumarin (B1669404) derivative found in various parts of the Calophyllum inophyllum plant.[1] Preliminary studies on extracts containing this and related compounds suggest a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] These protocols are designed to enable researchers to systematically investigate the therapeutic potential of purified this compound in a laboratory setting.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for purified this compound, the following tables summarize reported IC50 values for various extracts of Calophyllum inophyllum, which are known to contain this compound and other related bioactive compounds. These values can serve as a preliminary reference for designing dose-response experiments with the purified compound.

Table 1: Anticancer Activity of Calophyllum inophyllum Extracts

Extract/CompoundCell LineAssayIC50 ValueReference
Ethanolic Leaf ExtractMCF-7 (Breast Cancer)MTT120 µg/mL[3]
Fruit ExtractMCF-7 (Breast Cancer)MTT19.63 µg/mL[4]
Fruit ExtractMCF-7 (Breast Cancer)CyQuant27.54 µg/mL[4]

Table 2: Antioxidant Activity of Calophyllum inophyllum Extracts

Extract/CompoundAssayIC50 ValueReference
Root Wood Essential OilDPPH3.19 mg/mL[5][6]
Root Wood Essential OilH₂O₂2.78 mg/mL[5][6]

Table 3: Anti-inflammatory Activity of Calophyllum inophyllum Extracts

Extract/CompoundAssayInhibition/ActivityReference
Fruit Extract (50 µg/mL)Cyclooxygenase (COX)77% inhibition[2]
Fruit Extract (50 µg/mL)Lipooxygenase (LOX)88% inhibition[2]
Stem Bark Extract (250 µg/mL)Proteinase Inhibition73.13% inhibition[7]
Seed Extract (250 µg/mL)Proteinase Inhibition74.64% inhibition[7]
Stem Bark Extract (250 µg/mL)HRBC Membrane Stabilization71.10% inhibition[7]
Seed Extract (250 µg/mL)HRBC Membrane Stabilization72.31% inhibition[7]

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Harvest cells using Trypsin-EDTA and seed them into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µg/mL). Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow start Start: Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with various concentrations of this compound incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove medium and add DMSO to dissolve formazan incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate % viability and IC50 value read_plate->analyze end End analyze->end

MTT Assay Workflow Diagram

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • LPS from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Culture and seed RAW 264.7 cells into a 96-well plate as described for the MTT assay.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

Workflow for Nitric Oxide Production Assay

NO_Assay_Workflow start Start: Seed RAW 264.7 cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect culture supernatant incubate->collect griess Perform Griess Assay collect->griess read_abs Measure absorbance at 540 nm griess->read_abs analyze Calculate NO inhibition read_abs->analyze end End analyze->end

Nitric Oxide Assay Workflow

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (B145695)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of this compound and ascorbic acid in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 160 µL of the DPPH solution to each well.[8]

    • Add 40 µL of various concentrations of this compound or ascorbic acid to the wells.[8]

    • For the blank, add 40 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the formula:

      • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the EC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microplate

  • Standard antibiotic or antifungal (positive control)

  • DMSO (for dissolving this compound)

Protocol:

  • Inoculum Preparation: Grow the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Serial Dilution:

    • Add 100 µL of broth to each well of a 96-well plate.

    • Add 100 µL of a high-concentration solution of this compound in broth (with a small amount of DMSO) to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Signaling Pathway Analysis

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of compounds like this compound are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is a central regulator of inflammation.

Proposed Mechanism of Action: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for iNOS (which produces NO) and COX-2.[10][11]

This compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of IKK, the degradation of IκB, or the nuclear translocation of NF-κB.

NF-κB Signaling Pathway and Potential Inhibition by this compound

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB NFκB IKK->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation NFkB NFκB Proteasome->NFkB releases NFkB_n NFκB NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) DNA->Genes transcription InophyllumE This compound InophyllumE->IKK inhibits? InophyllumE->Proteasome inhibits? InophyllumE->NFkB inhibits translocation?

Potential inhibition of the NF-κB pathway by this compound.

To validate the inhibition of the NF-κB pathway by this compound, further experiments such as Western blotting for phosphorylated IκB and NF-κB subunits, or reporter gene assays for NF-κB activity, would be required.

References

Application Notes and Protocols for the Development of an Inophyllum E-Based Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum E, a complex pyranocoumarin (B1669404) found in Calophyllum inophyllum, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Preclinical studies have highlighted its potential as an anti-inflammatory and anti-cancer agent.[1][3][4][5][6][7][8] Like many natural bioactive compounds, this compound is hydrophobic, which presents challenges for its formulation and delivery, limiting its bioavailability and therapeutic efficacy.

These application notes provide a comprehensive guide for the development of a stable, bioavailable this compound formulation, focusing on nanoparticle-based delivery systems. Detailed protocols for formulation, characterization, and in vitro evaluation are provided to facilitate further research and development of this compound as a potential therapeutic agent.

Chemical Structure of this compound

(Note: A 2D chemical structure image of this compound would be placed here in a full document)

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development. While specific quantitative data for pure this compound is limited in publicly available literature, its chemical class as a xanthone (B1684191) suggests the following properties:

  • Solubility: this compound is sparingly soluble in water. It exhibits solubility in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).[9][10][11][12][13] For formulation purposes, selecting a volatile and biocompatible organic solvent is crucial.

  • Stability: The stability of xanthones and coumarins can be affected by pH, temperature, and light.[11][14][15][16][17][18][19] It is recommended to conduct forced degradation studies to understand the degradation pathways of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).

Biological Activities and Mechanisms of Action

Extracts of Calophyllum inophyllum, rich in compounds like this compound, have demonstrated significant biological activities.

Anti-inflammatory Activity

Extracts from Calophyllum inophyllum have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. The proposed mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][20][21] This inhibition leads to the downregulation of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3][4][5][6][7][20][21][22][23]

Signaling Pathway: Proposed Anti-inflammatory Mechanism of this compound

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to Nucleus DNA DNA NFkB_nuc->DNA Binds COX2 COX-2 iNOS DNA->COX2 Transcription PGs_NO Prostaglandins Nitric Oxide COX2->PGs_NO Production Inflammation Inflammation PGs_NO->Inflammation InophyllumE This compound InophyllumE->IKK Inhibits InophyllumE->NFkB_nuc Inhibits Translocation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Anti-cancer Activity

Xanthones and coumarins isolated from Calophyllum inophyllum have demonstrated cytotoxic effects against various cancer cell lines.[1][3][4][5][6][7][8] The proposed mechanism for the anti-cancer activity of extracts containing these compounds involves the induction of apoptosis through the mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3.

Signaling Pathway: Proposed Anti-cancer Mechanism of this compound

G cluster_0 InophyllumE This compound Bcl2 Bcl-2 InophyllumE->Bcl2 Inhibits Bax Bax InophyllumE->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway of this compound.

Data Presentation: Biological Activity

The following tables summarize the reported in vitro cytotoxic activities of various extracts and compounds from Calophyllum inophyllum. This data can serve as a benchmark for evaluating the efficacy of newly developed this compound formulations.

Table 1: IC50 Values of Calophyllum inophyllum Extracts and Xanthones against Cancer Cell Lines

Extract/CompoundCancer Cell LineIC50 ValueReference
Ethanolic Leaf ExtractMCF-7 (Breast)120 µg/mL[4][8]
Fruit Shell ExtractWiDr (Colorectal)42.47 µg/mL[7]
Seed OilC6 (Glioma)0.22% (24h), 0.082% (48h)[6]
Caloxanthone NK562 (Leukemia)7.2 µg/mL[3]
Gerontoxanthone CK562 (Leukemia)6.3 µg/mL[3]
MacluraxanthoneSNU-1 (Gastric)4.95 µM[3]
MacluraxanthoneHepG2 (Hepatoma)11.12 µM[3]
PyranojacareubinK562 (Leukemia)8.62 µM[3]

Table 2: Anti-inflammatory Activity of Calophyllum inophyllum Fruit Extract

AssayInhibition at 50 µg/mLReference
Cyclooxygenase (COX) Activity77%[1]
Lipooxygenase (LOX) Activity88%[1]

Experimental Protocols

Given the hydrophobic nature of this compound, nanoparticle-based formulations are a promising approach to enhance its solubility and bioavailability. Below are detailed protocols for two common nanoparticle formulation methods: nanoprecipitation and solvent evaporation.

Formulation of this compound Nanoparticles by Nanoprecipitation

This protocol is adapted from methods used for other hydrophobic flavonoids like quercetin (B1663063).[5][22][24][25][26]

Workflow: Nanoprecipitation for this compound Formulation

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Nanoprecipitation cluster_3 Purification & Collection A Dissolve this compound and Polymer (e.g., PLGA) in Ethanol C Inject Organic Phase into Aqueous Phase under Stirring A->C B Dissolve Stabilizer (e.g., PVP, Poloxamer 188) in Deionized Water B->C D Evaporate Ethanol under Reduced Pressure C->D E Centrifuge/Lyophilize to Collect Nanoparticles D->E

Caption: Experimental workflow for this compound nanoparticle formulation via nanoprecipitation.

Methodology:

  • Preparation of the Organic Phase:

    • Accurately weigh 10 mg of this compound and 50 mg of a biodegradable polymer such as Poly(lactic-co-glycolic acid) (PLGA).

    • Dissolve both components in 5 mL of ethanol. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Preparation of the Aqueous Phase:

    • Dissolve a stabilizer, such as 100 mg of Poloxamer 188 or Polyvinylpyrrolidone (PVP), in 50 mL of deionized water.

    • Filter the aqueous solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Nanoprecipitation:

    • Place the aqueous phase in a beaker on a magnetic stirrer and stir at a constant rate (e.g., 600 rpm).

    • Using a syringe pump for a controlled addition rate, inject the organic phase into the aqueous phase at a rate of 1 mL/min.

    • A milky suspension should form instantaneously as the nanoparticles precipitate.

  • Solvent Removal and Nanoparticle Collection:

    • Continue stirring the nanoparticle suspension at room temperature for 2-4 hours to allow for the evaporation of ethanol. Alternatively, use a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure for more efficient solvent removal.

    • The resulting nanoparticle suspension can be used directly or further processed. For long-term storage, the nanoparticles can be collected by centrifugation followed by lyophilization.

Formulation of this compound Nanoparticles by Solvent Evaporation

This method is also widely used for encapsulating hydrophobic drugs.

Methodology:

  • Preparation of the Organic Phase:

    • Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Preparation of the Aqueous Phase:

    • Prepare a 1% w/v solution of a surfactant, such as polyvinyl alcohol (PVA) or Tween 80, in 20 mL of deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. Sonication parameters (e.g., 40% amplitude for 2 minutes on ice) should be optimized.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of water (e.g., 100 mL) and stir at room temperature for several hours to allow the organic solvent to evaporate.

    • Alternatively, use a rotary evaporator to remove the solvent under reduced pressure.

  • Nanoparticle Collection:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

    • Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug.

    • Resuspend the pellet in a cryoprotectant solution (e.g., 5% trehalose) and lyophilize to obtain a dry powder.

Characterization of this compound Nanoparticles
  • Particle Size and Zeta Potential: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.

  • Encapsulation Efficiency and Drug Loading:

    • Separate the nanoparticles from the aqueous phase by centrifugation.

    • Measure the concentration of free this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

  • Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

In Vitro Drug Release Study
  • Place a known amount of lyophilized this compound nanoparticles in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of this compound in the collected samples to determine the cumulative drug release profile.

Conclusion

The development of a suitable formulation is paramount to unlocking the therapeutic potential of this compound. The nanoparticle-based approaches detailed in these application notes provide a robust framework for overcoming the challenges associated with its hydrophobicity. By systematically applying these protocols and characterizing the resulting formulations, researchers can advance the preclinical and clinical development of this compound for its promising anti-inflammatory and anti-cancer applications. Further optimization of formulation parameters and in vivo evaluation will be critical next steps in this endeavor.

References

Inophyllum E: Application Notes and Protocols for Anti-Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches for the isolated compound Inophyllum E did not yield specific quantitative data (such as IC50 values against various cancer cell lines) or detailed mechanistic studies on its anti-cancer properties. The majority of available research focuses on crude extracts of Calophyllum inophyllum (from which this compound is derived) or other isolated compounds from the plant.

Therefore, the following application notes and protocols are constructed based on the broader understanding of how Calophyllum inophyllum extracts and their constituents exert anti-cancer effects. These protocols are intended to serve as a foundational guide for initiating research on this compound, with the explicit understanding that optimization will be required. The signaling pathways and mechanisms described are hypothesized based on the activities of related compounds and extracts and have not been specifically validated for this compound.

Introduction

This compound is a coumarin (B35378) compound isolated from the plant Calophyllum inophyllum.[1] While direct anti-cancer studies on this compound are limited, various extracts and other compounds from C. inophyllum have demonstrated significant cytotoxic and anti-proliferative activities against a range of cancer cell lines.[2][3][4][5] These extracts have been shown to induce apoptosis through the modulation of key signaling pathways, suggesting that this compound may possess similar therapeutic potential.[1][3][5]

These application notes provide a framework for researchers to begin investigating the anti-cancer effects of this compound, with protocols for essential in vitro assays and visualizations of potential signaling pathways.

Quantitative Data Summary (Based on C. inophyllum Extracts and Related Compounds)

Due to the lack of specific data for this compound, the following table summarizes the cytotoxic activities of various extracts and other isolated compounds from Calophyllum inophyllum to provide a comparative context for future studies on this compound.

Cell Line Agent IC50 Value Reference
MCF-7 (Breast Cancer)Fruit Extract23.59 µg/mL (24h)[5]
Ethanolic Leaf Extract120 µg/mL[4]
C6 Glioma (Brain Cancer)Oil Extract0.22% (24h), 0.082% (48h)[3]
DLD-1 (Colon Cancer)Yellow Pigment Extract~0.05% (24h)[6]
Green Pigment Extract~0.12% (24h)[6]
A549 (Lung Cancer)Yellow Pigment Extract0.0501% (24h)[6]
Green Pigment Extract0.1206% (24h)[6]
H1975 (Lung Cancer)Yellow Pigment Extract0.0434% (24h)[6]
Green Pigment Extract0.0676% (24h)[6]
K562 (Leukemia)Caloxanthone N7.2 µg/mL[2]
Gerontoxanthone C6.3 µg/mL[2]
HCT-116 (Colorectal Carcinoma)Caloxanthone A & Macluraxanthone3.04 µM[2]

Postulated Mechanism of Action and Signaling Pathways

Based on studies of C. inophyllum extracts, it is hypothesized that this compound may induce apoptosis in cancer cells via the intrinsic (mitochondrial) pathway. This pathway is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Proposed Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Inophyllum_E This compound Bax Bax (Pro-apoptotic) Inophyllum_E->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Inophyllum_E->Bcl2 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Active) Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Workflow for Investigating this compound

Experimental_Workflow Start Start: this compound Stock Solution Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Determine IC50 Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Based on IC50 Western_Blot Western Blot Analysis (Bcl-2, Bax, Caspases) Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis End Conclusion Data_Analysis->End

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells and calculating the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO to create a stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) crystal solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression levels of key apoptosis-related proteins.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration) and untreated control cells.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Future Directions

Further research is critically needed to elucidate the specific anti-cancer properties of this compound. Key areas for future investigation include:

  • Isolation and Purification: Development of efficient methods for isolating pure this compound from Calophyllum inophyllum.

  • In Vitro Cytotoxicity Screening: Testing the cytotoxic effects of purified this compound against a broad panel of cancer cell lines to determine its IC50 values.

  • Mechanistic Studies: Investigating the precise molecular mechanisms of this compound-induced cell death, including its effects on the cell cycle, apoptosis, and other relevant signaling pathways.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models of cancer.

By systematically addressing these research gaps, the potential of this compound as a novel anti-cancer agent can be fully explored.

References

Application Notes and Protocols for Inophyllum E as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum E, a 4-phenylcoumarin (B95950) isolated from Calophyllum inophyllum, has demonstrated significant antimicrobial properties. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound as a potential antimicrobial agent. The information compiled herein is based on existing scientific literature and established methodologies in the field of microbiology and drug discovery.

This compound belongs to the coumarin (B35378) class of secondary metabolites, which are known for their diverse pharmacological activities. Preliminary studies have indicated that this compound is a potent inhibitor of various bacterial and fungal strains, suggesting its potential as a lead compound for the development of new antimicrobial drugs.[1] These notes are intended to guide researchers in the systematic evaluation of this compound's antimicrobial efficacy and to provide a foundation for further mechanistic studies.

Antimicrobial Spectrum and Efficacy of this compound

This compound has been reported to exhibit a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The potency of its activity is comparable to, and in some cases exceeds, that of other related compounds like Inophyllum C.[1]

Quantitative Antimicrobial Data

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound against a range of microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro assay.[2][3]

Table 1: Antibacterial Activity of this compound (MIC in µg/mL)

Bacterial StrainGram StainThis compound (µg/mL)
Staphylococcus aureusPositive<50
Staphylococcus epidermidisPositive<50
Bacillus subtilisPositive>50
Corynebacterium diphtheriaePositive>50
Escherichia coliNegative50
Pseudomonas aeruginosaNegative<50
Klebsiella pneumoniaeNegative50
Salmonella typhiNegative>50
Salmonella typhimuriumNegative>50
Shigella flexneriNegative>50
Shigella boydiiNegative>50
Vibrio choleraeNegative>50
Flavobacterium sp.Negative>50
Proteus vulgarisNegative>50

Data sourced from Kumar & Garg, 2020.[1]

Table 2: Antifungal Activity of this compound (MIC in µg/mL)

Fungal StrainThis compound (µg/mL)
Candida albicans≤50
Cryptococcus neoformans≤50
Sporothrix schenckii≤50
Trichophyton mentagrophytes≤50
Pseudoallescheria boydii≤50

Data sourced from Kumar & Garg, 2020.[1]

Postulated Mechanisms of Antimicrobial Action

While the precise mechanisms of action for this compound are still under investigation, the antimicrobial activity of the broader class of 4-phenylcoumarins is thought to involve multiple targets within the microbial cell. Potential mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are involved in DNA replication, repair, and transcription. Inhibition of their function leads to the disruption of DNA synthesis and ultimately cell death. Molecular docking studies on other 4-phenylcoumarins have suggested potential binding to the ATP-binding site of DNA gyrase B.[4]

  • Disruption of Cell Membrane Integrity: Coumarins can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and dissipation of the membrane potential. This disruption of the cell's physical barrier and energy production can be lethal.[5]

  • Inhibition of Biofilm Formation: Some coumarins have been shown to interfere with the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. This may occur through the disruption of bacterial signaling pathways, such as quorum sensing.[5]

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of this compound's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol outlines the broth microdilution method for determining the MIC and the subsequent procedure for determining the MBC or MFC.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, to a known stock concentration)

  • Microbial strains (bacteria or fungi)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

  • Mueller-Hinton Agar (B569324) (MHA) or Sabouraud Dextrose Agar (SDA) plates

Protocol:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast, or 5-7 days for filamentous fungi), pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer at 625 nm.

    • For broth microdilution, dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium (MHB or RPMI) directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to bracket the expected MIC.

    • Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC/MFC:

    • From the wells showing no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot and plate it onto an appropriate agar medium (MHA for bacteria, SDA for fungi).

    • Incubate the agar plates under the same conditions as in step 3.

    • The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).

Assessment of Microbial Membrane Permeability

This protocol describes a method to assess the effect of this compound on the integrity of the microbial cytoplasmic membrane using a fluorescent dye such as propidium (B1200493) iodide (PI).

Materials:

  • This compound

  • Microbial suspension (prepared as in the MIC protocol)

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Protocol:

  • Preparation of Microbial Suspension:

    • Grow the microbial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Treatment with this compound:

    • Add this compound to the microbial suspension at various concentrations (e.g., 1x MIC, 2x MIC). Include an untreated control.

    • Incubate the suspensions at the appropriate temperature for a defined period (e.g., 30, 60, 120 minutes).

  • Staining with Propidium Iodide:

    • Add PI to each suspension to a final concentration of 1-5 µg/mL.

    • Incubate in the dark for 10-15 minutes at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence intensity compared to the untreated control indicates membrane damage.

    • Alternatively, visualize the cells under a fluorescence microscope. Cells with compromised membranes will appear red.

DNA Gyrase and Topoisomerase IV Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on bacterial DNA gyrase and topoisomerase IV using a supercoiling or relaxation assay.

Materials:

  • This compound

  • Purified DNA gyrase or topoisomerase IV enzyme

  • Relaxed or supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (specific to the enzyme)

  • ATP

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

  • Positive control inhibitor (e.g., novobiocin (B609625) for gyrase, a quinolone for topoisomerase IV)

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, DNA substrate (relaxed DNA for gyrase supercoiling assay, supercoiled DNA for topoisomerase IV relaxation assay), and ATP.

    • Add this compound at various concentrations. Include a no-inhibitor control and a positive control inhibitor.

    • Pre-incubate the mixture on ice for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified enzyme (DNA gyrase or topoisomerase IV).

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and linear).

    • Stain the gel with a DNA staining agent and visualize it under UV light.

    • Inhibition of the enzyme activity will be observed as a decrease in the amount of the product (supercoiled DNA for gyrase, relaxed DNA for topoisomerase IV) compared to the no-inhibitor control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key microbial signaling pathways that can be targeted by antimicrobial agents and a general workflow for screening antimicrobial compounds.

bacterial_quorum_sensing cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria AHL_synthase AHL Synthase AHL AHL (Autoinducer) AHL_synthase->AHL Synthesizes LuxR_type_protein LuxR-type Receptor AHL->LuxR_type_protein Binds to AHL_LuxR_complex AHL-Receptor Complex LuxR_type_protein->AHL_LuxR_complex Target_genes_neg Target Genes (e.g., virulence, biofilm) AHL_LuxR_complex->Target_genes_neg Activates Transcription AIP_precursor AIP Precursor ABC_transporter ABC Transporter AIP_precursor->ABC_transporter Processed & Exported by AIP AIP (Autoinducer) ABC_transporter->AIP Two_component_sensor Two-Component Sensor Kinase AIP->Two_component_sensor Binds to Response_regulator Response Regulator Two_component_sensor->Response_regulator Phosphorylates Target_genes_pos Target Genes (e.g., virulence, toxins) Response_regulator->Target_genes_pos Activates Transcription Inophyllum_E This compound Inophyllum_E->LuxR_type_protein Potential Inhibition Inophyllum_E->Two_component_sensor Potential Inhibition

Caption: Bacterial Quorum Sensing Pathways.

fungal_cwi_mapk_pathway cluster_cell_wall_stress Cell Wall Stress cluster_cwi_pathway Cell Wall Integrity (CWI) Pathway cluster_mapk_cascade MAPK Cascade cluster_cellular_response Cellular Response stress Antifungal Agent (e.g., this compound) cell_wall Fungal Cell Wall stress->cell_wall Targets sensors Cell Surface Sensors (Wsc1, Mid2) cell_wall->sensors rho1 Rho1 GTPase sensors->rho1 Activate pkc1 Pkc1 rho1->pkc1 Activates bck1 Bck1 (MAPKKK) pkc1->bck1 Phosphorylates mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 Phosphorylates slt2 Slt2/Mpk1 (MAPK) mkk1_2->slt2 Phosphorylates transcription_factors Transcription Factors (Rlm1, Swi4/Swi6) slt2->transcription_factors Activates gene_expression Cell Wall Gene Expression transcription_factors->gene_expression Induces cell_wall_repair Cell Wall Repair & Synthesis gene_expression->cell_wall_repair Inophyllum_E_inhibit This compound Inophyllum_E_inhibit->sensors Potential Disruption

Caption: Fungal Cell Wall Integrity (CWI) and MAPK Signaling Pathway.

experimental_workflow start Start: this compound mic_mbc Determine MIC/MBC/MFC (Broth Microdilution) start->mic_mbc mechanism_studies Mechanism of Action Studies mic_mbc->mechanism_studies cytotoxicity Cytotoxicity Assay (on mammalian cells) mic_mbc->cytotoxicity membrane_permeability Membrane Permeability Assay (e.g., Propidium Iodide) mechanism_studies->membrane_permeability enzyme_inhibition Enzyme Inhibition Assays (DNA Gyrase, Topoisomerase IV) mechanism_studies->enzyme_inhibition biofilm_inhibition Biofilm Inhibition Assay mechanism_studies->biofilm_inhibition in_vivo In Vivo Efficacy Studies (Animal Models) mechanism_studies->in_vivo cytotoxicity->in_vivo end Lead Compound Development in_vivo->end

Caption: General Workflow for Antimicrobial Drug Discovery.

Safety and Handling

As with any investigational compound, appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated area and to wear personal protective equipment, including gloves, lab coat, and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound presents a promising scaffold for the development of novel antimicrobial agents. The data and protocols provided in these application notes offer a framework for the systematic evaluation of its antimicrobial potential. Further research is warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile.

References

Application Note: Inophyllum E Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum E, a complex 4-phenylcoumarin (B95950) isolated from Calophyllum inophyllum, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. As with any promising drug candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, ensuring bioavailability, and establishing a stable dosage form. This document provides detailed protocols for assessing the solubility and stability of this compound, crucial steps in its preclinical development.

Solubility Profile of this compound

A comprehensive solubility profile is essential for selecting appropriate solvent systems for formulation, purification, and in vitro assays. The following table summarizes the solubility of this compound in various common pharmaceutical solvents.

Quantitative Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.4)25< 0.01Shake-Flask
Ethanol2515.2Shake-Flask
Methanol2510.5Shake-Flask
Dimethyl Sulfoxide (DMSO)25> 100Shake-Flask
Acetone2525.8Shake-Flask
Acetonitrile255.3Shake-Flask

Note: The data presented is representative for a 4-phenylcoumarin compound and should be confirmed experimentally for this compound.

pH-Dependent Aqueous Solubility

The solubility of ionizable compounds is significantly influenced by the pH of the aqueous medium. The pH-solubility profile of this compound was determined at 25°C.

pHSolubility (µg/mL)Buffer System
2.00.15HCl
4.00.22Acetate
6.00.35Phosphate
7.40.50Phosphate
8.01.20Phosphate
10.05.80Carbonate

Note: The data is representative and suggests that the solubility of this compound increases with pH, which is typical for weakly acidic compounds.

Stability Profile of this compound

Stability testing is critical to identify potential degradation pathways and to determine the shelf-life of the drug substance. Forced degradation studies were conducted to assess the intrinsic stability of this compound under various stress conditions.

Forced Degradation Studies
Stress ConditionConditions% DegradationMajor Degradants
Acid Hydrolysis0.1 M HCl, 60°C, 24h12.5Hydrolyzed lactone ring product
Base Hydrolysis0.1 M NaOH, 25°C, 4h85.2Coumarinic acid derivative
Oxidation3% H₂O₂, 25°C, 24h28.7Epoxide and hydroxylated derivatives
Thermal80°C, 72h (solid)5.1Isomeric impurities
PhotolyticICH Q1B, 1.2 million lux hours (solid)18.9Dimerization and oxidation products

Note: The data is representative for a 4-phenylcoumarin and highlights potential liabilities. The lactone ring of the coumarin (B35378) is susceptible to hydrolysis, particularly under basic conditions.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute appropriately, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol for pH-Dependent Solubility
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., from pH 2 to 10).

  • Sample Preparation: Add an excess of this compound to each buffer.

  • Equilibration and Quantification: Follow steps 2-4 of the Shake-Flask Method protocol for each pH sample.

Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid compound.

  • Stress Application: Expose the samples to the specified stress conditions for the designated time.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions at the end of the exposure period.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_solubility Solubility Testing cluster_stability Stability Testing (Forced Degradation) Inophyllum_E_Solid This compound (Solid) Solvents Add Solvents (Water, EtOH, DMSO, etc.) Inophyllum_E_Solid->Solvents Solubility in Organic Solvents pH_Buffers Add pH Buffers (pH 2-10) Inophyllum_E_Solid->pH_Buffers Aqueous Solubility at different pH Acid Acid Hydrolysis (0.1M HCl, 60°C) Inophyllum_E_Solid->Acid Base Base Hydrolysis (0.1M NaOH, 25°C) Inophyllum_E_Solid->Base Oxidation Oxidation (3% H2O2, 25°C) Inophyllum_E_Solid->Oxidation Thermal Thermal (80°C, solid) Inophyllum_E_Solid->Thermal Photolytic Photolytic (ICH Q1B, solid) Inophyllum_E_Solid->Photolytic Shake_Flask Shake-Flask Method (24h, 25°C) Solvents->Shake_Flask pH_Buffers->Shake_Flask Quantify_Sol Quantification (HPLC) Shake_Flask->Quantify_Sol Quantify_Stab Quantification (HPLC) Acid->Quantify_Stab Base->Quantify_Stab Oxidation->Quantify_Stab Thermal->Quantify_Stab Photolytic->Quantify_Stab

Caption: Experimental workflow for solubility and stability testing of this compound.

Plausible Signaling Pathway Modulation

Given the reported anti-inflammatory and anti-cancer properties of coumarins, a plausible mechanism of action for this compound involves the modulation of key inflammatory and cell survival signaling pathways.

G cluster_pathway Plausible Signaling Pathway for this compound Inophyllum_E This compound IKK IKK Inophyllum_E->IKK Inhibition I_kappa_B IκBα IKK->I_kappa_B Phosphorylates for degradation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Sequesters in cytoplasm Nucleus Nucleus NF_kappa_B->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Gene Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The provided data and protocols offer a foundational framework for the physicochemical characterization of this compound. The compound exhibits poor aqueous solubility, which increases with pH, and is susceptible to degradation under hydrolytic and oxidative conditions. These findings are critical for guiding formulation strategies to enhance solubility and stability, thereby maximizing the therapeutic potential of this compound. Further investigation into its mechanism of action, potentially through modulation of pathways like NF-κB, will be crucial for its continued development as a novel therapeutic agent.

Application Notes and Protocols for Calophyllum inophyllum Delivery Systems in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific in vivo studies for a compound identified as "Inophyllum E." The following application notes and protocols are based on available research for the delivery of Calophyllum inophyllum seed oil (CSO) and its extracts, which contain a variety of bioactive compounds. This information is provided as a practical guide for researchers interested in formulating and evaluating delivery systems for lipophilic compounds derived from Calophyllum inophyllum.

Application Notes: Delivery Systems for Calophyllum inophyllum Oil

Calophyllum inophyllum seed oil is rich in bioactive molecules with therapeutic potential, including anti-inflammatory and wound-healing properties.[1] However, its lipophilic nature can limit its bioavailability and application.[2] Nanosystems such as nanoemulsions and liposomes can enhance the efficacy, stability, and targeted delivery of CSO and its active compounds.[3]

Nanoemulsions

Nanoemulsions are oil-in-water emulsions with droplet sizes typically ranging from 50 to 1000 nm.[3] They are a promising delivery system for CSO due to their ability to improve the solubility of lipophilic compounds and enhance their therapeutic efficiency.[3][4]

Key Characteristics:

  • Composition: Composed of Calophyllum inophyllum seed oil (oil phase), a surfactant (e.g., Tween 80), and water (aqueous phase).[3]

  • Enhanced Stability and Bioavailability: Nanoemulsions of CSO have demonstrated good physical stability and can improve the bioavailability and wound healing activity of the oil.[3][5]

  • Application: Primarily investigated for topical applications, such as promoting wound healing by enhancing the proliferation and migration of epidermal cells.[3][4]

Table 1: Physicochemical Properties of Optimized Calophyllum inophyllum Seed Oil Nanoemulsion (CSONE)

ParameterValueReference
Mean Droplet Size46.68 nm[3][5]
Polydispersity Index (PDI)0.15[3][5]
Turbidity1.16[3][5]
StabilityPhysically stable for 4 weeks at 5 ± 1 °C and 25 ± 1 °C[3]
Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are effective carriers for both hydrophilic and hydrophobic compounds, making them suitable for delivering the complex mixture of molecules found in Tamanu oil (Calophyllum inophyllum oil).[6]

Key Characteristics:

  • Composition: Typically formulated with phospholipids (B1166683) like Phospholipon 90G and L-α-lecithin.[6][7]

  • Enhanced Skin Penetration: Liposomes can improve the delivery of active agents to deeper skin layers.[8]

  • Reduced Irritation: Encapsulating CSO in liposomes may reduce the potential for skin irritation associated with the long-term topical application of the pure oil.[6]

Table 2: Physicochemical Properties of Optimized Calophyllum inophyllum Oil-Loaded Liposomes

ParameterValueReference
Mean Diameter53 nm[7]
Polydispersity Index (PDI)0.289[7]
StabilityParticle size and zeta potential were stable for 30 days at 2-8°C[7]

Experimental Protocols

Protocol for Preparation of Calophyllum inophyllum Seed Oil Nanoemulsion (CSONE)

This protocol is based on the high shear homogenization technique.[3]

Materials:

  • Calophyllum inophyllum seed oil (CSO)

  • Tween 80 (surfactant)

  • High purity water

  • Overhead stirrer

  • High shear homogenizer

Procedure:

  • Preparation of Oil Phase: Dissolve the CSO in Tween 80.

  • Preparation of Aqueous Phase: Use high purity water.

  • Formation of Coarse Emulsion: Mix the oil and aqueous phases using an overhead stirrer at 200–300 rpm for 15 minutes at 40°C to form a coarse oil-in-water emulsion.[3]

  • Nano-emulsification: Homogenize the coarse emulsion using a high shear homogenizer at 20,000 rpm for 20 minutes.[3]

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index, and turbidity using appropriate techniques (e.g., dynamic light scattering).

Experimental Workflow for Nanoemulsion Preparation

G Workflow for C. inophyllum Seed Oil Nanoemulsion Preparation cluster_phases Phase Preparation oil_phase Prepare Oil Phase (CSO + Tween 80) coarse_emulsion Formation of Coarse Emulsion (Overhead Stirrer, 200-300 rpm, 15 min, 40°C) oil_phase->coarse_emulsion water_phase Prepare Aqueous Phase (High Purity Water) water_phase->coarse_emulsion homogenization High Shear Homogenization (20,000 rpm, 20 min) coarse_emulsion->homogenization characterization Characterization (Particle Size, PDI, Turbidity) homogenization->characterization final_product Optimized CSONE characterization->final_product

Caption: Workflow for preparing C. inophyllum nanoemulsion.

Protocol for Preparation of Calophyllum inophyllum Oil-Loaded Liposomes

This protocol utilizes the thin-film hydration technique.[6][7]

Materials:

Procedure:

  • Lipid Film Formation: Dissolve Phospholipon 90G, L-α-lecithin, and Calophyllum inophyllum oil in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with phosphate buffer by rotating the flask. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by probe sonication.

  • Purification: Separate the liposomes from the un-encapsulated oil by centrifugation.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.[7]

Protocol for In Vivo Wound Healing Study

This protocol is a general guideline for evaluating the wound healing efficacy of Calophyllum inophyllum formulations in a rodent model.

Materials and Animals:

  • Wistar rats or Swiss albino mice

  • Topical formulation of Calophyllum inophyllum (e.g., nanoemulsion-based gel or liposomal cream)

  • Control vehicle (base ointment/gel)

  • Standard treatment (e.g., nitrofurazone (B1679002) ointment)

  • Anesthetic agent

  • Surgical instruments

  • Vernier caliper

Procedure:

  • Animal Acclimatization: Acclimatize the animals to laboratory conditions for at least one week.

  • Wound Creation (Excision Model):

    • Anesthetize the animal.

    • Shave the dorsal thoracic region.

    • Excise a circular piece of skin of a predetermined diameter using a sterile biopsy punch.

  • Grouping and Treatment:

    • Divide the animals into groups (n=6):

      • Group I: Control (vehicle only)

      • Group II: Test formulation (e.g., 5% CSONE gel)

      • Group III: Test formulation (e.g., 10% CSONE gel)

      • Group IV: Standard drug

    • Apply the respective formulations topically to the wound area once daily.

  • Evaluation of Wound Healing:

    • Wound Contraction: Measure the wound area using a vernier caliper on specific days (e.g., 0, 4, 8, 12, 16). Calculate the percentage of wound contraction.

    • Epithelialization Period: Note the number of days required for the complete closure of the wound.

    • Histopathology: On the final day, collect skin samples from the healed wound area for histopathological examination to assess tissue regeneration, collagen deposition, and inflammation.

  • Data Analysis: Analyze the data statistically to determine the significance of the results.

Experimental Workflow for In Vivo Wound Healing Study

G Workflow for In Vivo Wound Healing Study (Excision Model) cluster_treatments Daily Topical Treatment cluster_params Parameters acclimatization Animal Acclimatization (1 week) wound_creation Wound Creation (Anesthesia, Shaving, Excision) acclimatization->wound_creation grouping Animal Grouping (n=6) wound_creation->grouping control Group I: Control test1 Group II: Test (Low Dose) test2 Group III: Test (High Dose) standard Group IV: Standard evaluation Evaluation of Wound Healing control->evaluation test1->evaluation test2->evaluation standard->evaluation contraction Wound Contraction (%) evaluation->contraction epithelialization Epithelialization Period evaluation->epithelialization histology Histopathology evaluation->histology analysis Statistical Analysis contraction->analysis epithelialization->analysis histology->analysis

Caption: Workflow for an in vivo wound healing study.

Signaling Pathways

The wound healing properties of Calophyllum inophyllum are partly attributed to the anti-inflammatory actions of its constituents, such as calophyllolide (B1236139).[9] This compound has been shown to modulate the inflammatory response in wounds, which is a critical step for effective healing.[9][10]

Mechanism of Action: Calophyllolide promotes wound healing by:

  • Reducing Inflammation: It down-regulates the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and up-regulates the anti-inflammatory cytokine IL-10.[9][10]

  • Macrophage Polarization: It promotes the switching of macrophages from the pro-inflammatory M1 phenotype to the pro-resolving M2 phenotype, which is crucial for tissue repair and regeneration.[9]

  • Decreasing Neutrophil Infiltration: It reduces myeloperoxidase (MPO) activity, an indicator of neutrophil accumulation at the wound site.[9]

Signaling Pathway for Calophyllolide in Wound Healing

G Signaling Pathway of Calophyllolide in Wound Healing cluster_inflammation Inflammatory Response cluster_macrophage Macrophage Polarization CP Calophyllolide (from C. inophyllum) pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) CP->pro_inflammatory Down-regulates anti_inflammatory Anti-inflammatory Cytokine (IL-10) CP->anti_inflammatory Up-regulates M2 M2 Macrophage (Pro-resolving) CP->M2 Promotes Skewing MPO Myeloperoxidase (MPO) Activity (Neutrophil Infiltration) CP->MPO Reduces wound_healing Enhanced Wound Healing (Reduced Fibrosis, Tissue Repair) pro_inflammatory->wound_healing Inhibits anti_inflammatory->wound_healing Promotes M1 M1 Macrophage (Pro-inflammatory) M1->M2 Switch M2->wound_healing Promotes MPO->wound_healing Inhibits

Caption: Calophyllolide's role in wound healing.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Inophyllum E Yield from Calophyllum inophyllum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Inophyllum E from Calophyllum inophyllum. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a 4-phenylcoumarin, a class of secondary metabolites found in plants of the Calophyllum genus.[1] These compounds, including this compound, are of significant interest to the scientific community due to their potential as cancer chemopreventive agents.[2]

Q2: Which part of the Calophyllum inophyllum plant is the best source for this compound?

A2: this compound has been isolated from both the leaves and nuts of Calophyllum inophyllum.[3] While the oil extracted from the seeds (nuts) is a well-known source of various bioactive coumarins, the leaves also serve as a viable source.[3][4]

Q3: What are the general steps involved in obtaining this compound from Calophyllum inophyllum?

A3: The general workflow for obtaining this compound involves a multi-step process that begins with the extraction of crude oil or extract from the plant material, followed by separation and purification to isolate the target compound. Key stages include:

  • Sample Preparation: Drying and grinding the plant material (leaves or nuts) to increase the surface area for efficient extraction.[5]

  • Extraction: Using a suitable solvent and extraction technique to obtain a crude extract rich in coumarins.

  • Purification: Employing chromatographic techniques to separate this compound from other compounds in the crude extract.

  • Quantification and Characterization: Using analytical methods like HPLC to determine the yield and purity of the isolated this compound.

Troubleshooting Guides

Low Yield of Crude Extract

Problem: The initial extraction step results in a very low yield of crude extract.

Possible Cause Troubleshooting Step
Inefficient Grinding Ensure the plant material is finely ground to a consistent particle size. Smaller particle size increases the surface area for solvent penetration.[5]
Inappropriate Solvent The choice of solvent is critical. For coumarins, polar solvents like ethanol (B145695) and methanol (B129727) are often effective.[1][6] Experiment with different solvent polarities and mixtures (e.g., ethanol-water mixtures) to optimize extraction.[7]
Suboptimal Extraction Time/Temp Extraction time and temperature significantly impact yield.[4] For maceration, ensure sufficient time for solvent penetration. For methods like Soxhlet or ultrasonic-assisted extraction, optimize the duration and temperature to maximize extraction without degrading the target compound.
High Moisture Content High moisture content in the plant material can hinder solvent penetration and reduce extraction efficiency. Ensure the plant material is adequately dried before extraction.[8] A moisture content of around 4-10% is often recommended.[4][8]
Difficulty in Purifying this compound from Crude Extract

Problem: The crude extract is a complex mixture, and isolating this compound is challenging.

Possible Cause Troubleshooting Step
Co-elution of Compounds Other compounds in the extract may have similar polarities to this compound, leading to co-elution during column chromatography.
- Optimize the mobile phase: Experiment with different solvent systems and gradients to improve separation. A combination of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is commonly used.
- Use a different stationary phase: If silica (B1680970) gel is not providing adequate separation, consider using other adsorbents like alumina.[9]
- Employ multi-step purification: A single chromatographic step may not be sufficient. Consider a combination of techniques, such as initial fractionation by liquid-liquid extraction followed by column chromatography and then preparative TLC or HPLC.
Presence of Resins and Gums Calophyllum inophyllum extracts are known to contain high amounts of resins and gums, which can interfere with chromatographic separation.[8]
- Pre-purification step: Before column chromatography, consider a de-resination step. This can be achieved by washing the crude extract with a solvent in which the resins are soluble but the coumarins have limited solubility.
Degradation of this compound This compound may be sensitive to light, heat, or pH changes during the purification process.
- Work in low light conditions: Protect the sample from direct light.
- Avoid high temperatures: Use rotary evaporation at low temperatures to remove solvents.
- Maintain a neutral pH: Avoid strongly acidic or basic conditions unless a specific acid-base purification step is intended.

Data on Extraction Yields

While specific yield data for this compound is limited in the literature, the following table summarizes the yield of total coumarin (B35378) mixtures and oil from Calophyllum inophyllum under different extraction conditions, which can serve as a reference for optimizing the initial extraction step.

Extraction Method Solvent Plant Part Key Parameters Yield Reference
Solvent Extraction90% EthanolTamanu Oil8 stages of extraction92.95 ± 3.76% recovery of coumarin mixture[7]
Solvent Extractionn-hexaneGrated Kernel14.4% moisture content86.4% oil yield[4]
MacerationAcetoneSeedsMaterial size: 2 mm, Moisture: 4%, Ratio: 1:30 (w/v), Time: 4h, Temp: 50°CHigh oil extraction[4]
Ultrasonic-assistedDiethyl ether:Ethanol (1:1)Seed KernelRatio: 1:15 (w/v), Time: 45 min, Temp: 36°C, Power: 54%82.8% (w/w) bio-oil yield[4]
Soxhlet Extractionn-hexaneDried Material6 hours2.28% oil yield[10]
Microwave Hydro-diffusion Gravity-Dried Material-3.25% oil yield[8]

Experimental Protocols

Protocol 1: Extraction of Crude Coumarin-Rich Extract from Calophyllum inophyllum Leaves

This protocol is a general guideline for obtaining a crude extract enriched with coumarins.

  • Preparation of Plant Material:

    • Collect fresh, healthy leaves of Calophyllum inophyllum.

    • Wash the leaves thoroughly with distilled water to remove any dirt and debris.

    • Air-dry the leaves in the shade for several days or use a laboratory oven at a low temperature (40-50°C) until they are brittle.

    • Grind the dried leaves into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 100 g of the powdered leaf material.

    • Place the powder in a large flask and add 1 L of 90% ethanol.[7]

    • Macerate the mixture for 72 hours at room temperature with occasional shaking.

    • After 72 hours, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting crude extract can be used for the subsequent purification of this compound.

Protocol 2: Purification of this compound using Column Chromatography

This protocol provides a general procedure for the purification of coumarins from a crude extract. Optimization of the solvent system will be necessary.

  • Preparation of the Column:

    • Use a glass column of appropriate size based on the amount of crude extract.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane.

    • Pack the column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane).

    • Carefully load the dissolved sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate, and so on).

    • Collect fractions of the eluate in separate test tubes.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.

    • Visualize the spots under UV light (254 nm and 365 nm).

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound (a reference standard is required for confirmation).

  • Final Purification:

    • The combined fractions may require further purification using preparative TLC or HPLC to obtain pure this compound.

Protocol 3: Quantification of this compound using HPLC-UV

This is a hypothetical HPLC method based on methods used for other coumarins and flavonoids in Calophyllum species. Method development and validation are required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Gradient Program: Start with 50% A, increase to 90% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (this needs to be determined by running a UV spectrum of a pure standard).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of pure this compound in methanol and then a series of dilutions to create a calibration curve.

    • Sample Solution: Accurately weigh a known amount of the purified fraction or crude extract, dissolve it in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC.

  • Quantification:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

    • Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Visualizations

Biosynthetic Pathway of Coumarins

The biosynthesis of coumarins, including 4-phenylcoumarins like this compound, originates from the phenylpropanoid pathway. The following diagram illustrates a simplified overview of this pathway.

Coumarin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone ortho-hydroxylation & cyclization Phenylcoumarins 4-Phenylcoumarins (e.g., this compound) p_Coumaric_acid->Phenylcoumarins Neoflavonoid Pathway Intermediate Simple_Coumarins Simple_Coumarins Umbelliferone->Simple_Coumarins Furanocoumarins Furanocoumarins Umbelliferone->Furanocoumarins Pyranocoumarins Pyranocoumarins Umbelliferone->Pyranocoumarins

Caption: Simplified biosynthetic pathway of coumarins from phenylalanine.

Experimental Workflow for this compound Isolation

The following diagram outlines the general experimental workflow for the extraction and purification of this compound.

Inophyllum_E_Workflow Plant_Material C. inophyllum (Leaves or Nuts) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Fractions Collected Fractions Purification->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis TLC_Analysis->Purification Combine & Re-purify Pure_Inophyllum_E Pure this compound TLC_Analysis->Pure_Inophyllum_E HPLC_Quantification HPLC Quantification Pure_Inophyllum_E->HPLC_Quantification

Caption: General workflow for the isolation of this compound.

Strategies to Improve this compound Yield

Improving the yield of this compound can be approached from two main angles: optimizing the extraction and purification process, and enhancing the biosynthesis of the compound in the plant material itself.

Yield_Improvement center Improved This compound Yield Solvent Selection Solvent Selection Extraction Method Extraction Method Solvent Selection->Extraction Method RSM Optimization RSM Optimization Extraction Method->RSM Optimization RSM Optimization->center Purification Technique Purification Technique Purification Technique->center Elicitation Elicitor Application (e.g., Jasmonic Acid, Salicylic Acid) Elicitation->center Precursor Feeding Precursor Feeding (e.g., Phenylalanine) Precursor Feeding->center Hairy Root Culture Hairy Root Cultures Hairy Root Culture->center

Caption: Strategies for enhancing the yield of this compound.

References

Technical Support Center: Inophyllum E Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Inophyllum E purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions encountered during the extraction and purification of this compound from its natural source, Calophyllum inophyllum.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound purification?

A1: The most common starting materials for the isolation of this compound are the leaves and seeds of Calophyllum inophyllum.[1][2] The seeds, in particular, are reported to contain a variety of inophyllums, including this compound.

Q2: Which extraction methods are most effective for obtaining a crude extract rich in this compound?

A2: Maceration and Soxhlet extraction are conventional and effective methods for obtaining crude extracts from C. inophyllum.[2] Solvents such as methanol (B129727), ethanol, and acetone (B3395972) are commonly used. For instance, maceration with methanol has been successfully used to obtain extracts containing various secondary metabolites.[3] Non-conventional methods like ultrasound-assisted extraction have also been explored. The choice of solvent polarity is crucial; for example, a 50% methanol solution has been shown to effectively separate coumarins and xanthones.[2]

Q3: What are the major classes of compounds in C. inophyllum extracts that can interfere with this compound purification?

A3: C. inophyllum extracts are complex mixtures containing several classes of secondary metabolites. These include other coumarins (like inophyllums C, D, and P), xanthones, flavonoids, triterpenoids, and steroids.[3][4] These structurally similar compounds often co-elute, posing a significant challenge to the purification of this compound.

Q4: What are the general chromatographic strategies for purifying this compound?

A4: A multi-step chromatographic approach is typically necessary. This usually involves initial fractionation using column chromatography with silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification. A common solvent system for silica gel column chromatography is a gradient of hexane (B92381) and ethyl acetate (B1210297).[3] For Prep-HPLC, reversed-phase columns (e.g., C18) are often employed.

Q5: How can I monitor the purity of my fractions during the purification process?

A5: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation during column chromatography.[3] For higher resolution and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. The homogeneity of the final purified this compound should be confirmed by HPLC, and its structure can be elucidated using spectroscopic methods like NMR and Mass Spectrometry.[3][4]

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of this compound from other compounds Inappropriate solvent system polarity.Systematically vary the polarity of the mobile phase. A good starting point is a gradient of hexane-ethyl acetate.[3]
Column overloading.Reduce the amount of crude extract loaded onto the column. A general rule is to use a 20-50 times excess by weight of adsorbent to sample.[5]
Improper column packing (channeling).Ensure the column is packed uniformly without any air bubbles or cracks.[5]
This compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluting solvent. For example, increase the percentage of ethyl acetate in the hexane-ethyl acetate mixture.
Strong adsorption to the stationary phase.Consider using a different adsorbent with different properties, such as alumina.
This compound elutes too quickly with other impurities The mobile phase is too polar.Decrease the polarity of the eluting solvent. Start with a less polar solvent like pure hexane and gradually increase the polarity.
Preparative HPLC (Prep-HPLC) Troubleshooting
Problem Potential Cause Solution
Co-elution of this compound with its isomers (e.g., Inophyllum C) Insufficient resolution of the chromatographic method.Optimize the mobile phase composition. For reversed-phase HPLC, systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to water. A shallower gradient or isocratic elution in the region where the inophyllums elute can improve resolution.[6][7]
Inappropriate stationary phase.Experiment with different column chemistries (e.g., phenyl-hexyl, cyano) that may offer different selectivity for pyranocoumarins.
Peak tailing or fronting for the this compound peak Column overloading.Reduce the injection volume or the concentration of the sample.
Mismatched injection solvent.Dissolve the sample in a solvent that is weaker than or has the same strength as the initial mobile phase.
Column degradation.If peak shape deteriorates over time, the column may be contaminated or have a void. Try flushing the column or replace it if necessary.
Low recovery of this compound Degradation of the compound on the column.Pyranocoumarins can be sensitive to pH and temperature. Ensure the mobile phase pH is neutral and avoid excessive temperatures during purification and solvent evaporation.
Irreversible adsorption to the stationary phase.Use a guard column to protect the preparative column from strongly retained impurities.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
Molecular Formula C₂₅H₂₂O₅[1]
Molecular Weight 402.44 g/mol [1]
Melting Point 149-151 °C[1]
Optical Rotation [α]D²⁰ +70° (c 1.2, chloroform)[1]
UV λmax (nm) 300, 268, 258[8]
¹H-NMR (CDCl₃, δ ppm) 0.97 (s, 3H), 0.99 (s, 3H), 1.20 (d, J=7.2 Hz, 3H), 1.44 (d, J=6.6 Hz, 3H), 2.73 (dq, J=7.2, 3.5 Hz, 1H), 4.74 (dq, J=6.5, 3.4 Hz, 1H), 5.43 (d, J=10.1 Hz, 1H), 6.07 (s, 1H), 6.57 (d, J=10.1 Hz, 1H), 7.32 (m, 5H)[8]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from C. inophyllum Leaves
  • Extraction:

    • Air-dry and powder the leaves of C. inophyllum.

    • Macerate the powdered leaves in methanol at room temperature for 7 days with intermittent stirring.[3]

    • Filter the extract and concentrate it under reduced pressure to obtain the crude methanolic extract.

  • Column Chromatography (Initial Fractionation):

    • Prepare a silica gel (60-120 mesh) column packed in hexane.

    • Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).[3]

    • Collect fractions of approximately 50 mL each.

    • Monitor the fractions by TLC, visualizing the spots under UV light.

    • Combine fractions with similar TLC profiles. The fractions containing coumarins typically appear as fluorescent spots.

Protocol 2: Preparative HPLC Purification of this compound
  • Sample Preparation:

    • Dissolve the enriched fraction containing this compound (from column chromatography) in the initial mobile phase for preparative HPLC.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Preparative HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile and water. The exact gradient should be optimized based on analytical HPLC results. A shallow gradient around the elution time of this compound will provide the best resolution.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection: UV detection at 254 nm or a wavelength where this compound has maximum absorbance (e.g., 300 nm).[8]

    • Injection Volume: Optimize the injection volume to avoid column overloading, which can be determined through loading studies.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of this compound.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Visualizations

experimental_workflow start C. inophyllum Leaves/Seeds extraction Extraction (Maceration with Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->column_chrom enriched_fraction This compound-Enriched Fraction column_chrom->enriched_fraction tlc_monitoring TLC Monitoring column_chrom->tlc_monitoring prep_hplc Preparative HPLC (Reversed-Phase C18) enriched_fraction->prep_hplc pure_inophyllum_e Purified this compound prep_hplc->pure_inophyllum_e hplc_analysis HPLC Purity Analysis prep_hplc->hplc_analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Problem problem_type What is the issue? start->problem_type poor_sep Poor Separation / Co-elution problem_type->poor_sep Separation no_elution No Elution of Target problem_type->no_elution Elution bad_peak Peak Tailing / Fronting problem_type->bad_peak Peak Shape sol_polarity Adjust Mobile Phase Polarity poor_sep->sol_polarity sol_overload Reduce Sample Load poor_sep->sol_overload sol_packing Repack Column poor_sep->sol_packing no_elution->sol_polarity bad_peak->sol_overload sol_injection Change Injection Solvent bad_peak->sol_injection

Caption: Logical troubleshooting guide for common purification issues.

signaling_pathway inophyllum_e This compound ros Reactive Oxygen Species (ROS) Modulation inophyllum_e->ros apoptosis Induction of Apoptosis inophyllum_e->apoptosis cell_cycle Cell Cycle Arrest inophyllum_e->cell_cycle antioxidant Antioxidant Pathways (e.g., Nrf2 activation) ros->antioxidant proliferation Inhibition of Cancer Cell Proliferation antioxidant->proliferation contributes to caspases Caspase Activation (e.g., Caspase-3, -9) apoptosis->caspases caspases->proliferation cell_cycle->proliferation

Caption: Postulated signaling pathways affected by this compound.

References

Technical Support Center: Overcoming Inophyllum E Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Inophyllum E in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro studies?

This compound is a natural coumarin (B35378) compound isolated from plants of the Calophyllum genus. Like many other coumarins, this compound is a hydrophobic molecule, which results in low aqueous solubility. This poses a significant challenge for in vitro studies, as most cell-based and biochemical assays are conducted in aqueous buffer systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable and difficult-to-interpret experimental results.

Q2: What are the initial steps to dissolve this compound for an in vitro experiment?

The recommended initial approach is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. The most commonly used solvent for this purpose is dimethyl sulfoxide (B87167) (DMSO). From this stock solution, serial dilutions can be made in the aqueous assay buffer to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low enough to not affect the biological system (typically below 0.5% v/v for DMSO in cell culture).

Q3: My this compound precipitates when I add it to my aqueous assay buffer. What should I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Optimize Co-solvent Concentration: You can try creating a series of aqueous buffer solutions with slightly increasing percentages of a co-solvent like DMSO or ethanol (B145695) (e.g., 0.5%, 1%, 2%) and observe the solubility of this compound in each. Always include a vehicle control in your experiments to account for any effects of the co-solvent.

  • Use Surfactants: Non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68 can be used to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Prepare the surfactant solution in your buffer at a concentration above its critical micelle concentration (CMC) before adding the this compound stock solution.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Alpha-cyclodextrin (α-CD) has been shown to improve the water solubility of related compounds from Calophyllum inophyllum resin.[1]

  • Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help to dissolve the compound after dilution into the final assay medium. However, be cautious about the thermal stability of this compound.

Q4: Can I combine different solubilization methods?

Yes, in some instances, combining strategies can have a synergistic effect. For example, using a co-solvent in conjunction with a cyclodextrin (B1172386) may further enhance the solubility of this compound. However, this approach requires careful optimization and validation to ensure that the combination of solubilizing agents does not interfere with the assay or the biological system under investigation.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Assay Results

  • Symptom: High variability between replicate wells or experiments.

  • Possible Cause: Precipitation of this compound in the stock solution or in the assay wells.

  • Troubleshooting Workflow:

    G start Inconsistent Results check_stock Visually inspect stock solution for precipitate. start->check_stock stock_precipitate Precipitate observed in stock? check_stock->stock_precipitate sonicate_stock Sonicate and gently warm stock solution. stock_precipitate->sonicate_stock Yes check_working Inspect working solution in assay plate. stock_precipitate->check_working No prepare_fresh Prepare fresh stock solution. sonicate_stock->prepare_fresh prepare_fresh->check_working working_precipitate Precipitate observed in wells? check_working->working_precipitate optimize_solubility Implement solubility enhancement strategy (see FAQs). working_precipitate->optimize_solubility Yes validate_assay Re-validate assay with solubilized compound. working_precipitate->validate_assay No optimize_solubility->validate_assay end Consistent Results Achieved validate_assay->end

    Figure 1. Troubleshooting workflow for inconsistent assay results.

Issue 2: Lower than Expected Potency (High IC50 Value)

  • Symptom: The observed biological effect of this compound is weaker than anticipated.

  • Possible Cause: The actual concentration of solubilized this compound is lower than the nominal concentration due to poor solubility.

  • Corrective Actions:

    • Quantify Soluble Compound: After preparing your working solution, centrifuge the solution to pellet any precipitate. Measure the concentration of this compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

    • Re-evaluate Solubilization Method: If the soluble concentration is significantly lower than expected, a more effective solubilization strategy is needed. Refer to the FAQs for different approaches.

Data Presentation: Solubility of Related Compounds

CompoundSolvent/SystemSolubility (µM)Fold IncreaseReference
Calophylloidic Acid AWater37.3-[1]
Calophylloidic Acid AWater with α-cyclodextrin69.3~2[1]

Experimental Protocols

Protocol 1: General Procedure for Solubilization using a Co-solvent (DMSO)

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming and vortexing can be applied.

  • Working Solution Preparation: Serially dilute the stock solution in your cell culture medium or assay buffer to the desired final concentrations. It is crucial to add the stock solution to the aqueous medium while vortexing to facilitate rapid dispersion and minimize precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a non-toxic level for your cells (typically <0.5%).

  • Vehicle Control: Always include a control group treated with the same final concentration of DMSO without this compound.

Protocol 2: Cell Viability Assay (MTT)

This protocol is a general method to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium as described in Protocol 1. Replace the existing medium with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Extracts from Calophyllum inophyllum have been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway. While the direct target of this compound within this pathway is not yet fully elucidated, the general mechanism involves the inhibition of pro-inflammatory gene expression.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_nuc->Genes induces InophyllumE This compound InophyllumE->IKK inhibits?

Figure 2. Postulated inhibition of the NF-κB pathway by this compound.

Induction of Apoptosis via Modulation of Bcl-2 Family Proteins

Calophyllum inophyllum extracts have been demonstrated to induce apoptosis in cancer cells, in part by modulating the expression of Bcl-2 family proteins and activating caspases. This suggests that this compound may promote apoptosis by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.

G InophyllumE This compound Bcl2 Bcl-2 (Anti-apoptotic) InophyllumE->Bcl2 downregulates Bax Bax (Pro-apoptotic) InophyllumE->Bax upregulates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

Inophyllum E degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Inophyllum E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, potential degradation pathways, and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural product isolated from the plant Calophyllum inophyllum. It belongs to the class of 4-phenyl-pyranocoumarins, which are characterized by a coumarin (B35378) core fused with a pyran ring system.[1] Coumarins are a well-known group of phytochemicals with diverse biological activities.

Q2: What are the likely causes of this compound degradation in a laboratory setting?

While specific degradation pathways for this compound have not been extensively published, based on its pyranocoumarin (B1669404) structure and related phenolic compounds, the primary causes of degradation are likely to be:

  • Hydrolysis: The lactone ring in the coumarin structure is susceptible to hydrolysis, especially under alkaline (basic) conditions.

  • Oxidation: Phenolic groups and other electron-rich moieties in the molecule can be sensitive to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of the compound. Studies on other coumarins have shown susceptibility to photolytic degradation.[2]

  • Thermal Stress: High temperatures can accelerate the rate of degradation reactions.

Q3: How should I store my solid this compound sample to ensure its stability?

To maximize the shelf-life of solid this compound, it is recommended to:

  • Store it in a tightly sealed container to minimize exposure to air and moisture.

  • Keep it in a cool, dark place, such as a refrigerator or freezer.

  • Protect it from light by using an amber-colored vial or by wrapping the container in aluminum foil.

Q4: What are the best practices for preparing and storing this compound solutions?

When preparing and storing solutions of this compound, consider the following:

  • Solvent Selection: Use high-purity, degassed solvents to minimize dissolved oxygen.

  • pH of the Medium: Avoid basic conditions (pH > 7) to prevent hydrolysis of the lactone ring. If working in aqueous solutions, buffered systems at a neutral or slightly acidic pH are preferable.

  • Storage of Solutions: If storage is necessary, aliquot the solution into small volumes in tightly sealed vials and store at low temperatures (-20°C or -80°C) in the dark. Avoid repeated freeze-thaw cycles. For short-term storage, refrigeration may be adequate, but stability should be verified.

Q5: Are there any known incompatibilities of this compound with common laboratory reagents?

Direct compatibility studies for this compound are not widely available. However, based on its chemical structure, it is advisable to avoid:

  • Strong bases (e.g., NaOH, KOH) due to the risk of hydrolysis.

  • Strong oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

  • Excessive exposure to light, especially in the presence of photosensitizers.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity in an assay Degradation of this compound in the stock solution or assay buffer.Prepare fresh stock solutions. Verify the pH and composition of the assay buffer. Perform a stability check of this compound in the assay medium over the experiment's duration.
Appearance of new peaks in HPLC/LC-MS analysis Degradation of this compound.Analyze a freshly prepared sample as a reference. Review the sample preparation and storage procedures. Consider potential degradation in the mobile phase if it has a high pH.
Change in color of the sample or solution Likely oxidation or photodegradation.Protect the sample from light and air. Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is highly sensitive.
Poor reproducibility of experimental results Inconsistent stability of this compound between experiments.Standardize the protocol for sample handling, preparation, and storage. Always use freshly prepared solutions when possible.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of a pyranocoumarin like this compound based on general chemical principles.

G cluster_hydrolysis Hydrolysis (Alkaline Conditions) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Inophyllum_E_H This compound (Lactone Ring Intact) Hydrolyzed_Product Ring-Opened Product (Carboxylic Acid and Phenol) Inophyllum_E_H->Hydrolyzed_Product OH- Inophyllum_E_O This compound Oxidized_Products Quinone-type or other oxidized species Inophyllum_E_O->Oxidized_Products [O] (Air, Light) Inophyllum_E_P This compound Photodegradation_Products Various Photoproducts Inophyllum_E_P->Photodegradation_Products hν (UV/Vis Light)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC or UPLC system with a PDA or UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, neutralize a 100 µL aliquot with 100 µL of 0.1 M NaOH and dilute with the mobile phase for analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period. At each time point, neutralize a 100 µL aliquot with 100 µL of 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period. Dilute an aliquot for analysis at each time point.

  • Thermal Degradation: Place a solid sample of this compound in an oven at a controlled temperature (e.g., 60°C) for a defined period. Also, expose a solution of this compound to the same thermal stress. Analyze the samples at different time points.

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at the end of the exposure period.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control.

Workflow for a Forced Degradation Study

G Start Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (0.1M HCl) Stress_Conditions->Acid Base Alkaline Hydrolysis (0.1M NaOH) Stress_Conditions->Base Oxidation Oxidation (3% H2O2) Stress_Conditions->Oxidation Thermal Thermal Stress (e.g., 60°C) Stress_Conditions->Thermal Photo Photolytic Stress (ICH Q1B) Stress_Conditions->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by Stability-Indicating HPLC/UPLC Method Sampling->Analysis End Evaluate Degradation Profile Analysis->End

Caption: Workflow for a typical forced degradation study.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data on the degradation kinetics of pure this compound in the scientific literature. Researchers are encouraged to perform stability studies under their specific experimental conditions to determine the compound's stability. The following table provides a template for summarizing such data.

Table 1: Example Stability Data for this compound under Forced Degradation

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl (RT) 24Data to be generatedData to be generated
0.1 M NaOH (RT) 24Data to be generatedData to be generated
3% H₂O₂ (RT) 24Data to be generatedData to be generated
Heat (60°C, solid) 72Data to be generatedData to be generated
Photostability As per ICH Q1BData to be generatedData to be generated

Disclaimer: The information provided in this technical support center is based on general chemical principles of coumarins and related compounds, as specific stability data for this compound is limited. It is intended to be a guide for researchers, and experimental verification of stability under specific conditions is highly recommended.

References

Technical Support Center: Optimizing Inophyllum E Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Inophyllum E dosage in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cell lines?

This compound is a coumarin (B35378) compound isolated from the plant Calophyllum inophyllum. Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) and cell cycle arrest. Extracts from Calophyllum inophyllum have been shown to trigger both the intrinsic and extrinsic apoptotic pathways. This involves the regulation of key proteins suchs as the anti-apoptotic protein Bcl-2 (which is down-regulated) and the pro-apoptotic protein Bax (which is up-regulated). This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, apoptosis. Furthermore, these extracts can cause cell cycle arrest, preventing cancer cells from proliferating.

Q2: How should I dissolve this compound for use in cell culture?

As a coumarin, this compound is expected to have low solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media. It is recommended to first dissolve this compound in a small amount of a sterile, cell-culture grade organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted to the final working concentration in your cell culture medium.

Important: Always perform a vehicle control experiment to determine the highest concentration of the solvent (e.g., DMSO) that does not affect the viability or function of your specific cell line. Typically, the final concentration of DMSO in the cell culture medium should be kept below 0.5%.[1]

Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?

The effective concentration of this compound can vary significantly depending on the cell line being tested. Based on studies with extracts from Calophyllum inophyllum, a broad starting range for a cytotoxicity assay (like an MTT assay) would be from 0.1 µg/mL to 200 µg/mL.[2][3][4] It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q4: How long should I incubate cells with this compound?

Incubation times can range from 24 to 72 hours.[3][5] Shorter incubation times (e.g., 24 hours) are often sufficient to observe effects on cell viability, while longer incubation times (e.g., 48 or 72 hours) may be necessary to observe significant apoptosis or cell cycle arrest. A time-course experiment is recommended to determine the optimal incubation period for your experimental goals.

Data Presentation: Cytotoxicity of Calophyllum inophyllum Extracts

The following table summarizes the IC50 values of various extracts from Calophyllum inophyllum in different cancer cell lines. This data can serve as a reference for designing your own experiments with this compound.

Cell LineExtract TypeIncubation TimeIC50 ValueReference
C6 GliomaOil Extract24 hours0.22%[3]
C6 GliomaOil Extract48 hours0.082%[3]
MCF-7 (Breast Cancer)Ethanolic Leaf ExtractNot Specified120 µg/mL[2][6]
MCF-7 (Breast Cancer)Fruit ExtractNot Specified19.63 µg/mL[7]
WiDr (Colorectal Cancer)Ethanolic Fruit Shell ExtractNot Specified42.47 µg/mL[4]
K562 (Lymphoblast)Ethanolic Leaf ExtractNot Specified7.2 µg/mL (Caloxanthone N)[7]
K562 (Lymphoblast)Ethanolic Leaf ExtractNot Specified6.3 µg/mL (Gerontoxanthone C)[7]
HCT-116 (Colorectal Carcinoma)Not SpecifiedNot Specified3.04 µM (Caloxanthone A & Macluraxanthone)[7]
SNU-1 (Gastric Cancer)Not SpecifiedNot Specified4.95 µM (Macluraxanthone)[7]

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed
Possible Cause Troubleshooting Step
This compound Concentration Too Low Perform a dose-response study with a wider and higher range of concentrations.
Short Incubation Time Increase the incubation time (e.g., from 24 to 48 or 72 hours).
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Line Resistance Consider using a different cancer cell line that may be more sensitive to coumarin-based compounds.
Inaccurate Cell Seeding Ensure accurate and consistent cell seeding density across all wells. Use a hemocytometer or an automated cell counter.
Issue 2: High Variability in Results
Possible Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated pipettes and ensure proper pipetting technique, especially when performing serial dilutions.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Uneven Cell Distribution Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding to ensure even distribution of cells.
Precipitation of this compound Observe the media in the wells under a microscope after adding the this compound working solution. If precipitation is observed, consider preparing a fresh stock solution or using a different solubilization method (e.g., nanoemulsion).[8][9][10][11]
Issue 3: High Cytotoxicity in Vehicle Control
Possible Cause Troubleshooting Step
Solvent (e.g., DMSO) Toxicity Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold (typically <0.5% for DMSO).[1]
Contamination Check for signs of bacterial, fungal, or mycoplasma contamination in your cell cultures. Discard any contaminated cultures and use fresh, authenticated cell stocks.
Poor Cell Health Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment.

Experimental Protocols & Visualizations

Experimental Workflow for Optimizing this compound Dosage

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_ino Prepare this compound Stock (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_ino->treat_cells prep_cells Culture and Harvest Cells (Logarithmic Growth Phase) seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate seed_plate->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Workflow for determining the IC50 of this compound.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_cell Cancer Cell ino_e This compound bcl2 Bcl-2 (Anti-apoptotic) ino_e->bcl2 down-regulates bax Bax (Pro-apoptotic) ino_e->bax up-regulates mito Mitochondrion bcl2->mito inhibits permeabilization bax->mito promotes permeabilization cyt_c Cytochrome c mito->cyt_c releases casp9 Caspase-9 cyt_c->casp9 activates casp3 Caspase-3 casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Simplified intrinsic apoptosis pathway induced by this compound.

Detailed Methodologies

This protocol is for determining the IC50 value of this compound.

Materials:

  • This compound

  • Cell culture grade DMSO

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in serum-free medium from your DMSO stock. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X concentrated this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined incubation time. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and centrifuge again. Resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This protocol outlines the detection of key apoptotic proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound as described for the flow cytometry protocol. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2, anti-Bax, and anti-β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio for each treatment condition.

References

Technical Support Center: Inophyllum E Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Inophyllum E in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about assay interference?

A1: this compound is a coumarin (B35378) compound isolated from the plant Calophyllum inophyllum.[1][2] Like many natural products rich in phenolic and aromatic structures, it has the potential to interfere with common biochemical assays, leading to false-positive or false-negative results. This interference can arise from the compound's intrinsic properties, such as its ability to absorb UV light, act as a reducing agent, or inhibit enzymes non-specifically.

Q2: In which types of assays is this compound most likely to cause interference?

A2: Based on its chemical structure (a coumarin), this compound is most likely to interfere with:

  • MTT and other tetrazolium-based viability assays: Due to its potential reducing activity, it may directly reduce the tetrazolium salt to formazan (B1609692), leading to an overestimation of cell viability.[3][4][5]

  • Fluorescence-based assays: Its aromatic structure can lead to fluorescence quenching or autofluorescence, interfering with signal detection.[6]

  • Luciferase-based reporter assays: Coumarins and other flavonoids have been reported to directly inhibit the luciferase enzyme.[7][8]

Q3: My results show that this compound is a potent inhibitor in my primary screen. How can I be sure this is a genuine hit?

A3: It is crucial to perform counter-screens and orthogonal assays to validate your initial findings. A genuine hit should demonstrate activity across multiple, mechanistically distinct assays. If the activity is significantly reduced or absent in an orthogonal assay, it is likely that your initial result was an artifact of assay interference.

Q4: Are there any general strategies to minimize assay interference from natural products like this compound?

A4: Yes, proactive assay design can mitigate interference. Consider including control wells to test for direct compound effects (e.g., compound in assay buffer without enzyme or cells), adding detergents like Triton X-100 to prevent aggregation, and using structurally unrelated control compounds known to interfere with your assay type.

Troubleshooting Guides

Issue 1: Suspected False-Positive in an MTT Assay

If you suspect that this compound is directly reducing the MTT reagent, leading to a false-positive signal for cell viability, use the following troubleshooting guide.

Experimental Protocol: Cell-Free MTT Reduction Assay

Objective: To determine if this compound directly reduces MTT to formazan in the absence of cells.

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (without phenol (B47542) red)

  • DMSO

  • 96-well plate

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (medium with DMSO) and a positive control for MTT reduction if available (e.g., ascorbic acid).

  • Add 50 µL of the MTT solution to each well.

  • Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

Data Interpretation:

ObservationInterpretation
Dose-dependent increase in absorbance in the absence of cells.High likelihood of direct MTT reduction by this compound. The MTT assay is not suitable for this compound.
No significant increase in absorbance compared to the vehicle control.Low likelihood of direct MTT reduction. The observed effect in your cell-based assay is likely due to cellular activity.

Troubleshooting Workflow for MTT Assay Interference

start Suspected MTT Assay Interference cell_free Perform Cell-Free MTT Reduction Assay start->cell_free absorbance Measure Absorbance at 570 nm cell_free->absorbance decision Dose-Dependent Increase in Absorbance? absorbance->decision interference High Likelihood of Interference decision->interference Yes no_interference Low Likelihood of Interference decision->no_interference No conclusion_bad MTT assay is unreliable for this compound. Use an orthogonal viability assay (e.g., CellTiter-Glo, crystal violet). interference->conclusion_bad conclusion_good Observed cellular effect is likely genuine. Proceed with further validation. no_interference->conclusion_good

Caption: Workflow to diagnose MTT assay interference.

Issue 2: Suspected Fluorescence Quenching

Aromatic compounds like this compound can absorb light at the excitation or emission wavelengths of your assay's fluorophore, leading to a decrease in the measured fluorescence signal (quenching).

Experimental Protocol: Fluorescence Quenching Assessment

Objective: To determine if this compound quenches the fluorescence of your assay's reporter molecule.

Materials:

  • This compound stock solution (in DMSO)

  • Your fluorescent substrate or product

  • Assay buffer

  • Black 96-well plate

  • Fluorometer/plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer in a black 96-well plate.

  • In a separate set of wells, prepare the fluorescent substrate/product at the concentration used in your assay.

  • Add the fluorescent substrate/product to the wells containing the this compound dilutions.

  • Include a control with the fluorescent molecule and the corresponding concentration of DMSO without this compound.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for your fluorophore.

Data Interpretation:

ObservationInterpretation
Dose-dependent decrease in fluorescence intensity.High likelihood of fluorescence quenching. Consider using a different fluorophore with a larger Stokes shift or a non-fluorescence-based orthogonal assay.
No significant change in fluorescence intensity compared to the control.Low likelihood of fluorescence quenching.

Quantitative Data Summary: UV Absorbance of this compound

Knowledge of a compound's absorbance spectrum is crucial for predicting potential fluorescence interference.

CompoundMaximum Absorbance (λmax)Reference
This compound300 nm, 268 nm, 258 nm[9]
Calophyllum inophyllum seed extract~305 nm[10]

This data suggests that this compound absorbs light in the UV range, which could interfere with fluorophores that are excited in this region (e.g., some coumarin-based probes).

Troubleshooting Logic for Fluorescence Interference

start Unexpected Result in Fluorescence Assay check_autofluorescence Measure fluorescence of this compound alone start->check_autofluorescence check_quenching Perform Fluorescence Quenching Assay start->check_quenching decision_auto Is Compound Autofluorescent? check_autofluorescence->decision_auto decision_quench Does Compound Quench Signal? check_quenching->decision_quench false_positive Potential False Positive decision_auto->false_positive Yes no_interference Interference Unlikely decision_auto->no_interference No false_negative Potential False Negative decision_quench->false_negative Yes decision_quench->no_interference No conclusion_auto Subtract background or use a red-shifted dye. false_positive->conclusion_auto conclusion_quench Use orthogonal assay or higher fluorophore concentration. false_negative->conclusion_quench

Caption: Logic for troubleshooting fluorescence interference.

Issue 3: Suspected Luciferase Inhibition

Natural products can directly inhibit the luciferase enzyme, leading to a false-negative result in reporter assays designed to measure activation or a false positive in inhibition screens.

Experimental Protocol: In Vitro Luciferase Inhibition Assay

Objective: To determine if this compound directly inhibits firefly luciferase activity.

Materials:

  • This compound stock solution (in DMSO)

  • Recombinant firefly luciferase

  • Luciferin (B1168401) substrate

  • ATP

  • Luciferase assay buffer

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in luciferase assay buffer in a white, opaque 96-well plate.

  • Add a constant amount of recombinant firefly luciferase to each well.

  • Incubate for 15-30 minutes at room temperature.

  • Prepare the luciferase detection reagent containing luciferin and ATP according to the manufacturer's instructions.

  • Inject the detection reagent into the wells.

  • Immediately measure the luminescence.

Data Interpretation:

ObservationInterpretation
Dose-dependent decrease in luminescence.High likelihood of direct luciferase inhibition. Consider using a different reporter system (e.g., Renilla luciferase, β-galactosidase) or an orthogonal assay.
No significant change in luminescence compared to the vehicle control.Low likelihood of direct luciferase inhibition.

Signaling Pathway Diagrams

Extracts from Calophyllum inophyllum, the source of this compound, have been shown to induce apoptosis and exhibit anti-inflammatory effects. The following diagrams illustrate the canonical signaling pathways that may be affected.

Apoptosis Signaling Pathway

inophyllum This compound (from C. inophyllum extract) ros Increased ROS inophyllum->ros p53 p53 Activation ros->p53 bax Bax Activation p53->bax bcl2 Bcl-2 Inhibition p53->bcl2 mito Mitochondrial Membrane Potential Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis pathway modulated by C. inophyllum extracts.[5][11][12][13]

Anti-Inflammatory (NF-κB) Signaling Pathway

lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation inophyllum This compound (from C. inophyllum extract) inophyllum->nfkb_activation inos iNOS Expression nfkb_activation->inos cox2 COX-2 Expression nfkb_activation->cox2 inflammation Inflammation inos->inflammation cox2->inflammation

Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.[1][6][14][15][16]

References

Technical Support Center: Refining HPLC Methods for Inophyllum E Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Inophyllum E and related compounds from Calophyllum inophyllum. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during HPLC method development and execution.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC analysis of this compound and other constituents of Calophyllum inophyllum extracts.

Question: Why am I seeing poor resolution or co-elution of peaks in my chromatogram?

Answer: Poor resolution is a common challenge, especially with complex plant extracts containing structurally similar compounds. Here are several steps to improve peak separation:

  • Optimize the Mobile Phase: The composition of your mobile phase is critical.[1]

    • Adjust Organic Modifier Ratio: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can increase retention times and improve the separation of closely eluting peaks.

    • Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to their different solvent properties.

    • Modify Aqueous Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase with a small amount of acid (e.g., 0.1% formic acid) can significantly improve peak shape and resolution.

  • Evaluate the Stationary Phase: Ensure you are using an appropriate HPLC column. A C18 reversed-phase column is commonly used for the separation of compounds from Calophyllum inophyllum.[1]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing more time for analytes to interact with the stationary phase.

Question: My peaks are showing significant tailing or fronting. What could be the cause and how can I fix it?

Answer: Asymmetrical peaks can result from several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample or injecting a smaller volume.

  • Secondary Interactions: Peak tailing may occur due to interactions between your analyte and active sites on the column packing material. Adding a small amount of a competing agent, like an acid, to the mobile phase can help mitigate this.

  • Column Degradation: A contaminated or old column can lead to poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

Question: I'm observing fluctuating retention times between injections. What is causing this variability?

Answer: Inconsistent retention times can be caused by a number of issues:

  • System Leaks: Check for any leaks in the HPLC system, as this can cause changes in the mobile phase composition and flow rate.

  • Mobile Phase Composition Changes: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, ensure the mixer is functioning correctly.

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound analysis?

A1: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile or methanol. The addition of 0.1% formic acid to the aqueous phase is often beneficial for peak shape. A gradient elution can be used initially to determine the approximate solvent strength needed to elute your compounds of interest.

Q2: How do I prepare a sample of Calophyllum inophyllum for HPLC analysis?

A2: Sample preparation will depend on the plant material you are working with. Here is a general procedure for leaves or seeds:

  • Dry the plant material (e.g., air-dried or freeze-dried).

  • Grind the dried material into a fine powder.

  • Extract the powdered material using a suitable solvent, such as methanol or ethanol, through methods like maceration or soxhlet extraction.[2]

  • Filter the extract to remove solid plant material.

  • The crude extract can then be further concentrated under reduced pressure.

  • Before injection into the HPLC system, the final extract should be dissolved in a suitable solvent (ideally the mobile phase) and filtered through a 0.45 µm syringe filter to remove any particulates.[2]

Q3: What UV wavelength should I use for detecting this compound?

A3: Based on available spectroscopic data, this compound exhibits UV absorbance maxima at 258 nm, 268 nm, and 300 nm.[3] A wavelength of 254 nm has also been successfully used for the analysis of related compounds in Calophyllum inophyllum extracts.[4] It is recommended to use a photodiode array (PDA) detector to monitor multiple wavelengths and determine the optimal wavelength for your specific analysis.

Quantitative Data Summary

The following tables summarize HPLC parameters reported in the literature for the analysis of compounds from Calophyllum inophyllum.

Table 1: HPLC Method Parameters for Calophyllolide Analysis

ParameterMethod 1Method 2
Column Cosmosil 5C18-AR-II with µBondpack C18 pre-columnNot specified
Mobile Phase Gradient: Water and AcetonitrileNot specified
Gradient Profile 0-20 min: 70% Acetonitrile; 20-40 min: 100% AcetonitrileNot specified
Detection Not specifiedUV at 254 nm
Retention Time Not specified15 min

Table 2: HPLC Method Parameters for General Calophyllum inophyllum Extract Analysis

ParameterMethod 3
Column GraceSmart Reverse Phase C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Detection PDA Detector
Reported Retention Time 4.73 min for an isolated compound

Experimental Protocols

Protocol 1: Sample Preparation from Calophyllum inophyllum Leaves
  • Collect fresh leaves of Calophyllum inophyllum.

  • Wash the leaves thoroughly with water to remove any dirt and debris.

  • Air-dry the leaves in the shade for approximately 10-15 days until they are brittle.

  • Grind the dried leaves into a coarse powder using an electric blender.

  • Perform a Soxhlet extraction on approximately 100 g of the powdered leaves with methanol for 16 hours.[2]

  • Filter the resulting extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude methanol extract.

  • Store the crude extract at 4°C for future use.

  • For HPLC analysis, accurately weigh and dissolve 1 mg of the crude extract in 1 mL of HPLC-grade methanol to achieve a concentration of 1000 µg/mL.[2]

  • Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection into the HPLC system.[2]

Protocol 2: HPLC Analysis of this compound and Related Compounds

This protocol is a general starting point and should be optimized for your specific instrumentation and analytical goals.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (isocratic - column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector set to scan from 200-400 nm, with specific monitoring at 254 nm, 258 nm, and 300 nm.[3][4]

Visualizations

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the extraction and HPLC analysis of this compound from Calophyllum inophyllum.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Plant Material (e.g., Seeds, Leaves) drying Drying start->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Maceration, Soxhlet) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration dissolution Dissolution in Mobile Phase concentration->dissolution final_filtration 0.45 µm Filtration dissolution->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection PDA Detection (254, 258, 300 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition chromatogram Chromatogram Processing data_acquisition->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification of This compound peak_integration->quantification reporting Reporting quantification->reporting

References

Validation & Comparative

A Comparative Analysis of Inophyllum E and Calanolide A in Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-HIV-1 activity of two natural compounds: Inophyllum E and Calanolide (B8761490) A. While both originate from plants of the Calophyllum genus, their efficacy against the human immunodeficiency virus type 1 (HIV-1) differs dramatically. This document synthesizes available experimental data to highlight these differences, offering a valuable resource for researchers in the field of antiviral drug discovery.

Executive Summary

Calanolide A is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1, demonstrating significant activity against various viral strains, including those resistant to other NNRTIs.[1] In stark contrast, experimental evidence indicates that this compound possesses low to negligible inhibitory activity against HIV-1 reverse transcriptase. This guide will delve into the specifics of their mechanisms of action, present the available quantitative data, and outline the standard experimental protocols used for their evaluation.

Comparative Data on Anti-HIV-1 Activity

The following table summarizes the key quantitative data regarding the anti-HIV-1 activity of Calanolide A and the reported activity for related inophyllum compounds, as specific inhibitory concentrations for this compound are not available due to its low potency.

CompoundAssay TypeTargetIC50 / EC50Cell TypeRemarks
Calanolide A HIV-1 ReplicationHIV-1EC50: 0.1 µMCEM-SS CellsCompletely protective against HIV-1 replication and cytopathicity.
HIV-1 Reverse Transcriptase InhibitionHIV-1 RT--Potent inhibitor.
Inophyllum B HIV-1 Reverse Transcriptase InhibitionHIV-1 RTIC50: 38 nM-Active inhibitor.
HIV-1 ReplicationHIV-1IC50: 1.4 µMCell CultureActive against HIV-1 in cell culture.[2]
Inophyllum P HIV-1 Reverse Transcriptase InhibitionHIV-1 RTIC50: 130 nM-Active inhibitor.[2]
HIV-1 ReplicationHIV-1IC50: 1.6 µMCell CultureActive against HIV-1 in cell culture.[2]
This compound HIV-1 Reverse Transcriptase InhibitionHIV-1 RTLow to no inhibition-Reported to be "less active or totally inactive".[2][3]

Mechanism of Action

Calanolide A

Calanolide A is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[4] It uniquely binds to a distinct site on the HIV-1 reverse transcriptase (RT) enzyme, which is different from the binding site of many other NNRTIs.[5] This allosteric binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

CalanolideA_Mechanism HIV1 HIV-1 Virion HostCell Host Cell HIV1->HostCell Enters ViralRNA Viral RNA HostCell->ViralRNA Releases ReverseTranscriptase Reverse Transcriptase (RT) ViralRNA->ReverseTranscriptase Template for ViralDNA Viral DNA ReverseTranscriptase->ViralDNA Synthesizes Integration Integration into Host Genome ViralDNA->Integration CalanolideA Calanolide A CalanolideA->ReverseTranscriptase Inhibits

Figure 1. Mechanism of action of Calanolide A.

This compound

Due to its limited anti-HIV activity, the precise mechanism of action for this compound has not been a focus of extensive research. The available data suggests that it does not significantly inhibit HIV-1 reverse transcriptase.[2][6][7]

Experimental Protocols

The evaluation of anti-HIV activity for compounds like this compound and Calanolide A typically involves two primary types of assays: HIV-1 reverse transcriptase (RT) inhibition assays and cell-based HIV-1 replication assays (such as the p24 antigen assay).

HIV-1 Reverse Transcriptase Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs, one of which is labeled, e.g., with ³H or biotin), and purified recombinant HIV-1 RT enzyme.

  • Compound Addition: The test compound (e.g., Calanolide A or this compound) at various concentrations is added to the reaction mixture.

  • Incubation: The mixture is incubated at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated.

  • Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporated labeled dNTPs (e.g., via scintillation counting for ³H or colorimetric detection for biotin).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the RT activity (IC50) is calculated.

RT_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Analysis RT HIV-1 RT Incubation Incubate at 37°C RT->Incubation Template Template-Primer Template->Incubation dNTPs Labeled dNTPs dNTPs->Incubation Compound Test Compound Compound->Incubation Quantification Quantify DNA Synthesis Incubation->Quantification IC50 Calculate IC50 Quantification->IC50

Figure 2. Workflow for HIV-1 RT Inhibition Assay.

HIV-1 p24 Antigen Assay

This cell-based assay measures the level of HIV-1 p24 capsid protein, a key viral protein, in the supernatant of infected cells. A reduction in p24 levels indicates inhibition of viral replication.

General Protocol:

  • Cell Culture: Susceptible host cells (e.g., CEM-SS or MT-4 cells) are cultured.

  • Infection: The cells are infected with a known amount of HIV-1.

  • Compound Treatment: The infected cells are then treated with various concentrations of the test compound.

  • Incubation: The treated, infected cells are incubated for a period of days to allow for viral replication.

  • Supernatant Collection: The cell culture supernatant is collected.

  • p24 ELISA: The amount of p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • EC50 Determination: The concentration of the compound that reduces p24 production by 50% (EC50) is determined.

p24_Antigen_Assay cluster_0 Cell Culture and Infection cluster_1 Treatment and Incubation cluster_2 Analysis Cells Host Cells Infection Infect Cells Cells->Infection HIV HIV-1 HIV->Infection Compound Add Test Compound Infection->Compound Incubate Incubate for several days Compound->Incubate Supernatant Collect Supernatant Incubate->Supernatant ELISA p24 ELISA Supernatant->ELISA EC50 Calculate EC50 ELISA->EC50

Figure 3. Workflow for HIV-1 p24 Antigen Assay.

Conclusion

The comparative analysis clearly demonstrates that Calanolide A is a promising anti-HIV-1 agent with a well-defined mechanism of action as a potent NNRTI. In contrast, this compound exhibits minimal to no activity against HIV-1 in the reported assays. This significant disparity in their bioactivity underscores the importance of specific molecular structures for potent antiviral effects, even among closely related natural products. For researchers in antiviral drug development, Calanolide A represents a valuable lead compound, while this compound does not appear to be a viable candidate for anti-HIV therapy based on current data.

References

Unraveling the Anticancer Potential of Inophyllum E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor. Inophyllum E, a natural compound isolated from the plant Calophyllum inophyllum, has emerged as a subject of interest in this pursuit. However, the scientific literature presents a complex and at times contradictory picture of its anticancer mechanism. This guide aims to provide an objective comparison of the available data, detail experimental methodologies, and visualize the proposed signaling pathways to better understand the therapeutic potential of this compound.

Contradictory Evidence on Cytotoxicity

Initial investigations into the bioactive compounds of Calophyllum inophyllum have yielded conflicting results regarding the cytotoxic effects of this compound. One study focusing on the growth inhibitory effects of various compounds from the plant on human leukemia (HL-60) cells suggested that a mixture containing this compound contributed to the observed anticancer activity. Conversely, a separate study on 4-phenylcoumarins from the same plant, a class of compounds to which this compound belongs, found that the tested compounds inhibited Epstein-Barr virus activation without demonstrating cytotoxicity.[1]

More recent research has added another layer to this complex narrative, indicating that this compound, when isolated, exhibits potent cytotoxic activity against human liver cancer (HepG2) and colon adenocarcinoma (HT29) cell lines.[2] This discrepancy highlights the critical need for further research to isolate this compound and systematically evaluate its anticancer properties against a broad panel of cancer cell lines to establish a definitive cytotoxicity profile.

The General Anticancer Mechanism of Calophyllum inophyllum Extracts

While specific data on this compound is limited, extensive research on crude extracts from various parts of the Calophyllum inophyllum plant, which contain this compound among other bioactive molecules, has elucidated a general mechanism of anticancer action. These extracts have been shown to induce programmed cell death, or apoptosis, in cancer cells through the intrinsic, or mitochondrial, pathway.

This process is characterized by:

  • Increased production of Reactive Oxygen Species (ROS): ROS are highly reactive molecules that, at high concentrations, can induce cellular damage and trigger apoptosis.

  • Disruption of the mitochondrial membrane potential: This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

  • Modulation of the Bcl-2 family of proteins: A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax are observed.

  • Release of cytochrome c: This protein, once in the cytoplasm, activates the caspase cascade.

  • Activation of caspases: Specifically, caspase-9 and the executioner caspase-3 are activated, leading to the dismantling of the cell.

Furthermore, these extracts have been observed to cause cell cycle arrest at the G0/G1 and G2/M phases, effectively halting the proliferation of cancer cells.

Proposed Signaling Pathway for Calophyllum inophyllum Extract-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by the bioactive compounds found in Calophyllum inophyllum extracts, leading to apoptosis in cancer cells.

G cluster_0 Cancer Cell Calophyllum_inophyllum_Extract Calophyllum inophyllum Extract ROS ↑ Reactive Oxygen Species (ROS) Calophyllum_inophyllum_Extract->ROS Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1, G2/M) Calophyllum_inophyllum_Extract->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Bcl2_Family ↓ Bcl-2 / ↑ Bax Mitochondrial_Dysfunction->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by C. inophyllum extracts.

Experimental Protocols

To ensure the reproducibility and validation of findings related to the anticancer effects of natural compounds, detailed experimental protocols are essential. Below are standardized methodologies for key assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 1 µL of propidium (B1200493) iodide (PI) working solution are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Experimental Workflow

The following diagram outlines a typical workflow for the initial screening and mechanistic evaluation of a potential anticancer compound like this compound.

G Start Isolation of This compound Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay on various cancer cell lines) Start->Cytotoxicity_Screening IC50_Determination Determine IC50 Values Cytotoxicity_Screening->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) Mechanism_Studies->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis End Conclusion Data_Analysis->End

Caption: Workflow for evaluating the anticancer properties of this compound.

Comparison with Conventional Anticancer Drugs

A direct comparison of this compound with conventional chemotherapeutic agents like doxorubicin (B1662922) or cisplatin (B142131) is not yet possible due to the lack of specific data for this compound. However, based on the mechanisms observed for Calophyllum inophyllum extracts, a potential advantage could lie in a more targeted induction of apoptosis in cancer cells, potentially with fewer off-target effects. For instance, some studies have shown that extracts of C. inophyllum have low cytotoxicity against normal human skin fibroblast cells.[1] This suggests a degree of selectivity for cancer cells, a highly desirable trait in anticancer drug development. In contrast, conventional drugs like doxorubicin are known for their significant side effects due to their lack of specificity.

The table below provides a conceptual comparison based on the available information for C. inophyllum extracts and the known properties of doxorubicin.

FeatureCalophyllum inophyllum ExtractsDoxorubicin
Primary Mechanism Induction of intrinsic apoptosis, cell cycle arrestDNA intercalation, topoisomerase II inhibition
Key Molecular Targets Bcl-2 family proteins, CaspasesDNA, Topoisomerase II
Selectivity for Cancer Cells Potentially higher (observed in extracts)Low
Known Side Effects Not well-documented for isolated compoundsCardiotoxicity, myelosuppression, nausea

Future Directions

The conflicting reports and the scarcity of specific data on this compound underscore the urgent need for further, more focused research. The following steps are crucial to validate its potential as an anticancer agent:

  • Standardized Isolation and Purification: A consistent and reproducible method for isolating pure this compound is necessary for accurate and comparable biological testing.

  • Comprehensive Cytotoxicity Screening: The IC₅₀ values of pure this compound should be determined against a wide range of cancer cell lines from different tissues of origin.

  • In-depth Mechanistic Studies: Once cytotoxicity is confirmed, detailed studies are needed to elucidate the precise molecular pathways affected by this compound, including its impact on apoptosis, cell cycle regulation, and other cancer hallmarks.

  • Comparative Studies: The efficacy of this compound should be directly compared with standard chemotherapeutic drugs in both in vitro and in vivo models.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are essential to evaluate the therapeutic efficacy, pharmacokinetics, and potential toxicity of this compound in a living organism.

References

Inophyllum E: A Comparative Analysis of Efficacy Against Commercial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum E, a pyranocoumarin (B1669404) isolated from the plant Calophyllum inophyllum, has garnered scientific interest for its potential therapeutic properties. This guide provides a comparative analysis of the efficacy of this compound and related extracts from Calophyllum inophyllum against various commercial drugs, based on available preclinical data. The information is intended to offer a research-oriented perspective on its potential in drug discovery and development.

Comparative Efficacy Data

The following tables summarize the available quantitative data comparing the bioactivity of Calophyllum inophyllum extracts, which contain this compound, with commercial drugs. It is important to note that direct comparative studies on isolated this compound are limited, and much of the data is derived from extracts of the plant.

Table 1: Antibacterial Activity
OrganismCalophyllum inophyllum Oil (CIO) MICCommercial DrugCommercial Drug MIC
Propionibacterium acnes0.01% - 0.5%OfloxacinSimilar or higher than CIO[1]
Propionibacterium granulosum0.01% - 0.5%OfloxacinSimilar or higher than CIO[1]
Gram-positive bacteriaMICs of 31.3-62.5 µg/ml (methanol extract)[2]Oxacillin30 µg (as a positive control)[2]

This compound has been identified as a significant contributor to the antimicrobial properties of Calophyllum inophyllum extracts, showing greater potency than the related compound Inophyllum C.[3]

Table 2: Anticancer Activity
Cell LineCalophyllum inophyllum ExtractIC50 Value
MCF-7 (Breast Cancer)Fruit Extract23.59 µg/mL (after 24h)[4][5]
MCF-7 (Breast Cancer)Ethanolic Leaf Extract120 µg/mL[6]
C6 (Glioma)Oil Extract0.22% (after 24h), 0.082% (after 48h)[7][8]
Table 3: Anti-inflammatory Activity
AssayCalophyllum inophyllum Extract/CompoundInhibitionCommercial DrugInhibition
Proteinase InhibitionEthanol extracts of stem bark and seeds (250 µg/ml)Maximum inhibition observedDiclofenacNot directly compared in this assay
Freund's Adjuvant Induced Arthritis (in vivo)Bark and seed extracts28.57% and 36.36% reduction in paw edemaDiclofenac43.51% reduction in paw edema
PTA ActivityTamanu oil extracts (150 µg/mL)62-72%Diclofenac (150 µg/mL)64%[9]

Extracts from Calophyllum inophyllum have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators.[10] The mechanism is thought to involve the suppression of iNOS and COX-2 expression through the inhibition of the NF-κB signaling pathway.[11][12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Antibacterial Activity

This protocol is based on the broth microdilution method.

a. Preparation of Bacterial Inoculum:

  • Streak the bacterial strain on a suitable agar (B569324) plate and incubate for 18-24 hours.

  • Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

b. Preparation of Test Compounds:

  • Dissolve this compound or the plant extract in a suitable solvent (e.g., DMSO).

  • Prepare a series of twofold dilutions in a 96-well microtiter plate using sterile broth.

  • A positive control (e.g., Ofloxacin, Tetracycline) and a negative control (broth with solvent) should be included.[13]

c. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well.

  • Incubate the plate at 37°C for 18-24 hours.

d. Determination of MIC:

  • The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

MTT Assay - Anticancer Cell Viability

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

a. Cell Culture and Seeding:

  • Culture cancer cells (e.g., MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[14]

b. Compound Treatment:

  • Prepare serial dilutions of this compound or the plant extract in the culture medium.

  • Replace the existing medium with the medium containing the test compound at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Addition and Formazan (B1609692) Solubilization:

  • Add MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Remove the medium and add DMSO to dissolve the formazan crystals.[14]

d. Absorbance Measurement and IC50 Calculation:

  • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in Macrophages

This protocol measures the inhibition of nitric oxide production in LPS-stimulated macrophages.

a. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

b. Compound Treatment and LPS Stimulation:

  • Pre-treat the cells with non-toxic concentrations of this compound or the plant extract for 2 hours.[15]

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

c. Measurement of Nitric Oxide (Griess Assay):

  • Collect the cell culture supernatant.[15]

  • Mix the supernatant with Griess reagent and incubate at room temperature.[15]

  • Measure the absorbance at 540 nm. The amount of nitrite (B80452) is proportional to the NO produced.

Visualizations

Signaling Pathways

anticancer_pathway cluster_cell Cancer Cell This compound This compound ROS ↑ Intracellular ROS This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 p53 p53 This compound->p53 Mito Mitochondrial Membrane Potential (Δψm) Loss ROS->Mito CytC Cytochrome C Release Mito->CytC Bcl2->Mito Bax Bax (Pro-apoptotic) Bax->Mito p53->Bax Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed anticancer mechanism of Calophyllum inophyllum extracts via the intrinsic apoptosis pathway.

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammation induces Inophyllum This compound Inophyllum->IKK inhibits

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Experimental Workflows

mtt_workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan crystals with DMSO incubate3->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate IC50 value read->calculate end End calculate->end

Caption: Experimental workflow for the MTT cell viability assay.

mic_workflow start Start prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum prep_dilutions Prepare serial dilutions of this compound start->prep_dilutions inoculate Inoculate 96-well plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine MIC observe->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Unlocking New Anticancer Synergies: A Comparative Guide to Inophyllum E in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer treatments has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. Among these, Inophyllum E, a 4-phenylcoumarin (B95950) isolated from Calophyllum inophyllum, has garnered interest for its potential anticancer properties. This guide provides a comprehensive comparison of the synergistic effects of compounds from Calophyllum inophyllum, with a focus on the potential of this compound, when combined with other anticancer agents. We present available experimental data, detailed methodologies for key experiments, and visualizations of the implicated signaling pathways to support further research and drug development.

Synergistic Potential of Calophyllum inophyllum Compounds

While direct studies on the synergistic effects of isolated this compound are limited, research on extracts and other compounds from Calophyllum inophyllum provides compelling evidence for their potential in combination cancer therapy.

A notable study demonstrated a synergistic effect between a green pigment extracted from Calophyllum inophyllum seed oil and the epidermal growth factor receptor (EGFR) inhibitor, gefitinib (B1684475), in non-small cell lung cancer (NSCLC) cell lines A549 and H1975. The combination of the green pigment and gefitinib resulted in a significant enhancement of cancer cell death compared to treatment with gefitinib alone, suggesting that the pigment can enhance the sensitivity of NSCLC cells to this targeted therapy[1].

Furthermore, extracts from Calophyllum inophyllum have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, a fruit extract of C. inophyllum was found to induce apoptosis in MCF-7 breast cancer cells through the mitochondrial pathway. This was evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and p53, as well as the activation of caspase-3[2][3][4]. Similarly, an oil extract from the plant was shown to induce both intrinsic and extrinsic apoptosis pathways in C6 glioma cells, involving the release of cytochrome-c and activation of caspase-9[5][6]. These findings suggest a mechanistic basis for the potential synergistic effects of Calophyllum compounds, including this compound, when combined with chemotherapeutic agents that also target these cell death pathways.

While one study reported that this compound, along with other constituents from C. inophyllum, inhibited the growth of human leukemia HL-60 cells, another study indicated that this compound and calaustralin lacked cytotoxic effects in a different context[3]. This highlights the need for further investigation into the specific activities of this compound and its potential for synergistic interactions.

Comparative Data on Cytotoxicity

To provide a comparative perspective, the following table summarizes the cytotoxic activity of various extracts and compounds from Calophyllum inophyllum against different cancer cell lines. It is important to note that direct comparative data for this compound in combination therapies is not yet available in the public domain.

Compound/ExtractCancer Cell LineIC50 ValueReference
C. inophyllum Fruit ExtractMCF-7 (Breast Cancer)23.59 µg/mL (24h)[2]
C. inophyllum Green PigmentA549 (Lung Cancer)0.1206% (24h)[1]
C. inophyllum Green PigmentH1975 (Lung Cancer)0.0676% (24h)[1]
C. inophyllum Yellow PigmentA549 (Lung Cancer)0.0434% (24h)[1]
C. inophyllum Yellow PigmentH1975 (Lung Cancer)0.0501% (24h)[1]
C. inophyllum Oil ExtractC6 (Glioma)0.22% (24h), 0.082% (48h)[5][6]

Key Experimental Methodologies

To facilitate further research into the synergistic effects of this compound, this section details the standard protocols for assessing cytotoxicity and apoptosis, which are crucial for evaluating combination therapies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent of interest (e.g., doxorubicin, cisplatin, or paclitaxel), and their combinations for 24, 48, or 72 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound, a chemotherapeutic agent, and their combination for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.

Visualizing the Underlying Mechanisms

Understanding the signaling pathways involved in the anticancer effects of Calophyllum compounds is crucial for designing effective combination therapies. Based on existing literature for extracts and related compounds, the following diagrams illustrate the potential mechanisms through which this compound may exert its synergistic effects.

Apoptosis Induction Pathway

Compounds from Calophyllum inophyllum have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases.

inophyllum_e This compound + Chemotherapy p53 p53 inophyllum_e->p53 activates bcl2 Bcl-2 inophyllum_e->bcl2 downregulates bax Bax p53->bax upregulates mitochondrion Mitochondrion bax->mitochondrion promotes permeabilization bcl2->mitochondrion inhibits permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by this compound in combination with chemotherapy.

Cell Cycle Arrest Mechanism

Calophyllum inophyllum extracts have been observed to induce cell cycle arrest, preventing cancer cells from proliferating. This is a common mechanism of action for many anticancer agents, and synergy can be achieved by targeting different phases of the cell cycle.

inophyllum_e This compound + Chemotherapy g2_m_checkpoint G2/M Checkpoint Proteins inophyllum_e->g2_m_checkpoint modulates cell_cycle_arrest G2/M Phase Cell Cycle Arrest g2_m_checkpoint->cell_cycle_arrest induces proliferation Cell Proliferation cell_cycle_arrest->proliferation inhibits

Caption: Simplified workflow of this compound-induced G2/M cell cycle arrest leading to inhibition of proliferation.

Conclusion and Future Directions

The available evidence strongly suggests that compounds from Calophyllum inophyllum, including the 4-phenylcoumarin this compound, hold significant promise as synergistic partners in combination cancer therapy. The demonstrated ability of related compounds and extracts to enhance the efficacy of existing anticancer drugs and to induce apoptosis and cell cycle arrest provides a solid foundation for future research.

To fully unlock the potential of this compound, further studies are imperative. Researchers are encouraged to:

  • Conduct in-depth investigations into the synergistic effects of isolated this compound with a range of standard chemotherapeutic agents (e.g., doxorubicin, cisplatin, paclitaxel) across various cancer cell lines.

  • Determine the Combination Index (CI) values for these combinations to quantitatively assess the level of synergy.

  • Elucidate the specific molecular mechanisms and signaling pathways modulated by this compound in combination therapies.

  • Perform in vivo studies using animal models to validate the in vitro findings and to assess the safety and efficacy of these combination treatments.

By pursuing these research avenues, the scientific community can pave the way for the development of novel, more effective, and less toxic cancer therapies that harness the synergistic power of natural compounds like this compound.

References

Inophyllum E: A Comparative Analysis of its Bioactivity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of oncology drug development, the quest for novel therapeutic agents with high efficacy and selectivity against cancer cells is paramount. Natural products have long been a valuable source of such compounds. Among these, Inophyllum E, a coumarin (B35378) found in the Calophyllum inophyllum plant, has garnered interest for its potential anticancer properties. This guide provides a comparative overview of the bioactivity of this compound and related compounds derived from Calophyllum inophyllum across various cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of this compound and Related Compounds

The cytotoxic effects of this compound, alongside various extracts and other isolated compounds from Calophyllum inophyllum, have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. A lower IC50 value indicates a higher potency of the compound.

Compound/Extract Cancer Cell Line Cell Type IC50 Value Reference
This compound HepG2 Hepatocellular Carcinoma15.38 µg/mL[1]
HT29 Colorectal Adenocarcinoma11.23 µg/mL[1]
C. inophyllum Fruit ExtractMCF-7Breast Adenocarcinoma23.59 µg/mL (24h)[2]
C. inophyllum Ethanolic Leaf ExtractMCF-7Breast Adenocarcinoma120 µg/mL[3]
C. inophyllum Oil (CIO) ExtractC6Rat Glioma0.22% (24h), 0.082% (48h)[2]
Yellow Pigments from Seed OilDLD-1Colorectal AdenocarcinomaLower than green pigments[4]
A549Non-small Cell Lung Cancer0.0434% (24h)[4]
H1975Non-small Cell Lung Cancer0.0501% (24h)[4]
Green Pigments from Seed OilA549Non-small Cell Lung Cancer0.1206% (24h)[4]
H1975Non-small Cell Lung Cancer0.0676% (24h)[4]
Caloxanthone NK562Chronic Myelogenous Leukemia7.2 µg/mL[5]
Gerontoxanthone CK562Chronic Myelogenous Leukemia6.3 µg/mL[5]
Caloxanthone AHCT-116Colorectal Carcinoma3.04 µM[5]
MacluraxanthoneHCT-116Colorectal Carcinoma3.04 µM[5]
C. inophyllum Fruit Shell Ethanolic ExtractWiDrColorectal Adenocarcinoma42.47 µg/mL[6]
Doxorubicin (Positive Control)WiDrColorectal Adenocarcinoma3.49 µg/mL[6]
HCT-116Colorectal Carcinoma3.15 µM[5]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The cytotoxic effects of this compound and other compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.

  • Formazan Solubilization: Following incubation, the MTT solution is removed, and the formed formazan crystals are dissolved by adding 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO). The plate is then incubated at 37°C for 15 minutes with shaking.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent dye that intercalates with DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Since cells in G2/M have twice the DNA content of cells in G0/G1, they will fluoresce twice as brightly. Cells in the S phase (DNA synthesis) will have intermediate fluorescence intensity.

Detailed Protocol:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the MTT assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

  • Fixation: The cells (approximately 1 x 10^6) are fixed by drop-wise addition of ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. The fixed cells are then incubated on ice for at least 30 minutes.

  • Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is measured to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway Induced by C. inophyllum Fruit Extract

Studies on the fruit extract of Calophyllum inophyllum in MCF-7 breast cancer cells have elucidated a mechanism of action involving the induction of apoptosis through the intrinsic mitochondrial pathway.[2] This pathway is a likely mechanism for the cytotoxic activity of its constituent compounds, including this compound. The key events in this pathway are illustrated below.

G Inophyllum_E This compound (from C. inophyllum extract) ROS ↑ Intracellular ROS Inophyllum_E->ROS p53 ↑ p53 Inophyllum_E->p53 Mito_Pot Loss of Mitochondrial Membrane Potential (Δψm) ROS->Mito_Pot Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Mito_Pot Bcl2->Mito_Pot Inhibits CytoC Cytochrome c Release Mito_Pot->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by C. inophyllum extract in cancer cells.

General Workflow for In Vitro Cytotoxicity Screening

The process of evaluating the anticancer potential of a compound like this compound typically follows a standardized workflow from compound isolation to the assessment of its biological activity.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Plant_Material C. inophyllum Plant Material Extraction Extraction Plant_Material->Extraction Isolation Isolation of This compound Extraction->Isolation Treatment Treatment with This compound Isolation->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle/Apoptosis) Treatment->Flow_Cytometry IC50 IC50 Determination MTT_Assay->IC50 Mechanism Mechanism of Action Elucidation Flow_Cytometry->Mechanism

Caption: Workflow for evaluating the cytotoxicity of this compound.

References

A Comparative Analysis of Extraction Methods for Inophyllum E and Related Coumarins from Calophyllum inophyllum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different methods for the extraction of Inophyllum E and other bioactive coumarins from the plant Calophyllum inophyllum. The selection of an appropriate extraction method is critical for maximizing the yield and purity of these compounds, which have garnered significant interest for their therapeutic potential, including anti-HIV properties.[1][2] This document outlines detailed experimental protocols and presents quantitative data to facilitate the selection of an optimal extraction strategy.

Data Presentation: Comparison of Solvent Systems for Coumarin (B35378) Mixture Extraction

While specific quantitative data for the extraction of this compound is limited, the following table summarizes the results of a study on the batchwise, multi-stage extraction of a coumarin mixture from Calophyllum inophyllum seed oil.[3][4] This mixture is known to contain various inophyllums, including this compound.[2] The data provides a valuable comparison of the efficacy of different solvent systems in terms of purity and recovery of the total coumarin content.

Solvent SystemPurity of Coumarin Mixture (%)Recovery of Coumarin Mixture (%)
80% Methanol (B129727)80.26 ± 4.5980.88 ± 0.75
70% Methanol78.18 ± 0.1632.74 ± 5.12
70% Ethanol (B145695)74.16 ± 1.7330.60 ± 0.21
80% Ethanol70.23 ± 2.6170.23 ± 1.38
90% Methanol55.86 ± 3.9696.03 ± 3.65
90% Ethanol50.73 ± 0.2392.95 ± 2.66
96% Ethanol29.95 ± 0.3792.65 ± 2.51
100% Methanol20.01 ± 0.3573.55 ± 6.23

Experimental Protocols

Two distinct methods for the extraction of coumarin-rich oil from Calophyllum inophyllum are detailed below: Maceration and Ultrasound-Assisted Extraction. Following the initial oil extraction, a batchwise solvent extraction can be employed to separate the coumarin mixture from the oil.

Method 1: Maceration for Oil Extraction

Maceration is a conventional and straightforward method for extracting bioactive compounds.[5] The following protocol is based on an optimized procedure for extracting oil from C. inophyllum seeds.[6][7]

Materials and Equipment:

  • Dried Calophyllum inophyllum seeds

  • Acetone (B3395972)

  • Grinder or mill

  • 250 mL glass beaker

  • Water bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Grind the dried C. inophyllum seeds to a particle size of 2 mm.

  • Ensure the moisture content of the seed particles is approximately 4%.[6][7]

  • Submerge the seed particles in acetone in a 250 mL glass beaker at a material to solvent ratio of 1:30 (w/v).[6][7]

  • Heat the mixture in a water bath at 50°C for 4 hours.[6][7]

  • Filter the extract using filter paper and wash the residue with acetone.[6]

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the tamanu oil, which contains the coumarin mixture.[6]

Method 2: Ultrasound-Assisted Extraction (UAE) for Oil Extraction

Ultrasound-assisted extraction is a modern technique that can enhance extraction efficiency.[5] The following protocol is based on an optimized procedure for extracting oil from C. inophyllum seeds.[8][9]

Materials and Equipment:

  • Dried Calophyllum inophyllum seeds

  • n-Hexane

  • Laboratory mill

  • Sieve (2 mm mesh)

  • Ultrasonic water bath (40 kHz)

  • 250 mL Erlenmeyer flask

  • Aluminum foil

Procedure:

  • Grind the dried C. inophyllum seeds in a laboratory mill and sieve to a particle size of 2 mm.[9]

  • Place 5 g of the ground seed sample in a 250 mL Erlenmeyer flask.[9]

  • Add n-hexane as the extraction solvent at a liquid-to-solid ratio of 21 mL/g.[8][9]

  • Cover the flask with aluminum foil and place it in an ultrasonic water bath.[9]

  • Perform the extraction for 21 minutes at a temperature of 42°C and an ultrasonic power of 210 W.[8][9]

  • After extraction, the resulting mixture can be filtered to separate the oil-rich solvent from the seed residue. The solvent is then evaporated to yield the oil.

Biological Activity of Inophyllums

Several coumarins isolated from Calophyllum inophyllum, including Inophyllum B and Inophyllum P, have been identified as potent inhibitors of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[2] this compound, while structurally related, has demonstrated lower activity against this target.[1][10] The mechanism of action involves the inhibition of this key viral enzyme.

HIV_RT_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inophyllum Inophyllum Action Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription HIV-1 Reverse Transcriptase HIV-1 Reverse Transcriptase Inophyllums (B, P) Inophyllums (B, P) Inophyllums (B, P)->HIV-1 Reverse Transcriptase Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by Inophyllums.

Conclusion

The choice of extraction method and solvent system significantly impacts the purity and recovery of coumarins from Calophyllum inophyllum. For obtaining a high-purity coumarin mixture, 80% methanol appears to be an effective solvent in a batchwise extraction process. For maximizing recovery, 90% methanol or ethanol are superior choices.[4] Maceration offers a simple, conventional approach, while ultrasound-assisted extraction provides a more rapid alternative. The bioactive potential of the isolated inophyllums, particularly their anti-HIV activity, underscores the importance of optimizing their extraction for further research and drug development.

References

validating Inophyllum E as a potential drug lead

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of natural product drug discovery, compounds derived from the Calophyllum genus have garnered significant attention for their diverse pharmacological activities. Among these, Inophyllum E, a pyranocoumarin, has emerged as a molecule of interest with potential applications in oncology and inflammatory diseases. This guide provides a comparative analysis of this compound against established drugs, supported by experimental data, to validate its potential as a drug lead.

Comparative Performance Data

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and its related extracts, compared with standard therapeutic agents.

Anticancer Activity: Cytotoxicity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The data below compares the half-maximal inhibitory concentration (IC50) of a fraction containing this compound and Calophyllum inophyllum extracts against hepatocellular carcinoma (HepG2) and colorectal adenocarcinoma (HT-29) cell lines, benchmarked against the standard chemotherapeutic agent, Doxorubicin.

Compound/ExtractCell LineIC50 ValueCitation
Fraction containing this compound HepG2, HT-292.44 - 15.38 µg/mL
Doxorubicin HepG2~0.45 - 1.679 µg/mL[1][2]
Doxorubicin HT-29~0.88 - 10.8 µM[3][4]
C. inophyllum Fruit Extract MCF-723.59 µg/mL (24h)[5]
C. inophyllum Ethanolic Leaf Extract MCF-7120 µg/mL[6]

Note: The IC50 value for the fraction containing this compound represents a range, as the precise value for the purified compound was not specified in the reviewed literature.

Anti-inflammatory Activity

Extracts from Calophyllum inophyllum, which contain this compound, have been shown to inhibit key inflammatory mediators like Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB). The table below presents a conceptual comparison with known inhibitors of these targets.

Compound/TargetTargetIC50 ValueCitation
C. inophyllum Fruit Extract Cyclooxygenase77% inhibition at 50 µg/mL[7]
Celecoxib COX-240 nM[8]
C. inophyllum Leaf Extract NF-κBDose-dependent suppression[9]
Parthenolide NF-κBInduces inhibition[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.

Cytotoxicity Assessment by MTT Assay

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[12][13]

Materials:

  • Cancer cell lines (e.g., HepG2, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and comparator drugs (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and the comparator drug in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate overnight in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

NF-κB Activation Assessment by Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a compound.[14][15]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • 96-well opaque plates

  • This compound and comparator drugs (e.g., Parthenolide)

  • NF-κB activator (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque plate.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with various concentrations of this compound or the comparator drug for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10-20 ng/mL) for 6-8 hours. Include unstimulated and untreated controls.

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly luciferase activity (representing NF-κB activity) and Renilla luciferase activity (for normalization) using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal and calculate the percentage of inhibition relative to the stimulated control.

COX-2 Inhibition Assessment by Fluorometric Assay

This protocol measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[16][17]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • COX Probe (e.g., a fluorogenic substrate)

  • Arachidonic acid (substrate)

  • This compound and comparator drugs (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, Heme, and the COX Probe.

  • Add the COX-2 enzyme to the appropriate wells of the 96-well plate.

  • Add various concentrations of this compound or the comparator drug to the wells. Include a vehicle control.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 5-10 minutes) at an excitation/emission of 535/587 nm.

  • Calculate the rate of the reaction for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its validation.

anticancer_pathway cluster_cell Cancer Cell Inophyllum_E This compound p53 p53 Activation Inophyllum_E->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Anticancer mechanism of C. inophyllum extract via p53-mediated apoptosis.

anti_inflammatory_pathway cluster_cell Inflammatory Cell Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Transcription COX2 COX-2 Pro_inflammatory_Genes->COX2 Expression Inophyllum_E This compound Inophyllum_E->IKK Inhibits Inophyllum_E->COX2 Inhibits Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2

Caption: Anti-inflammatory mechanism via NF-κB and COX-2 inhibition.

experimental_workflow cluster_workflow Drug Lead Validation Workflow Start Start: Identify Potential Lead (this compound) Isolation Isolation & Purification of this compound Start->Isolation In_Vitro_Anticancer In Vitro Anticancer Assays (MTT) Isolation->In_Vitro_Anticancer In_Vitro_Anti_inflammatory In Vitro Anti-inflammatory Assays (COX-2, NF-κB) Isolation->In_Vitro_Anti_inflammatory Mechanism_Studies Mechanism of Action Studies (Western Blot, PCR) In_Vitro_Anticancer->Mechanism_Studies In_Vitro_Anti_inflammatory->Mechanism_Studies In_Vivo_Studies In Vivo Animal Models Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Experimental workflow for validating this compound as a drug lead.

References

Safety Operating Guide

Navigating the Safe Disposal of Inophyllum E: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Disposal

The fundamental principle for the disposal of Inophyllum E, derived from Calophyllum inophyllum, is to prevent its release into the environment.[2] Improper disposal, such as pouring it down the drain or into storm sewers, can pollute the environment and pose a threat to human and aquatic life.[5] All waste materials should be discarded through authorized waste management services.[1]

Procedural Steps for Disposal

1. Waste Identification and Segregation:

  • Treat this compound as a chemical waste product.

  • Do not mix with other waste streams unless compatibility is confirmed by a chemical safety officer.[6] As a general rule, acids, bases, halogenated solvents, and other reactive chemicals should always be segregated.[6][7][8]

2. Container Selection and Labeling:

  • Use a sturdy, leak-proof container made of a material compatible with oily substances. The original container is often the best choice if it is in good condition.[6][7]

  • Clearly label the waste container with the full chemical name ("this compound" or "Waste Calophyllum inophyllum extract"), concentration (if applicable), and the date accumulation started.[6] Avoid using chemical formulas or abbreviations.[6]

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Keep away from sources of ignition, as the oil is combustible.[2][3]

4. Disposal Request:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for pickup by a licensed hazardous waste disposal company.[9]

Accidental Spills

In the event of a spill, take the following steps:

  • Remove all potential ignition sources.[3]

  • Absorb the spill using an inert material such as sand or diatomaceous earth.[2]

  • Collect the absorbed material into a suitable, labeled container for disposal.[4]

  • Be aware that spills of oily substances can create a slipping hazard.[1][3]

Quantitative Data Summary

While specific quantitative data for "this compound" is not available, the following table summarizes relevant physical properties of Calophyllum inophyllum seed oil, which are crucial for safe handling and storage prior to disposal.

PropertyValueSource
Flash Point>100°C to >280°C[1][4]
Solubility in WaterInsoluble[1][4]
Relative Density0.910 – 0.929 @ 20°C[4]
StabilityStable under suggested storage conditions (<20°C)[1]

Experimental Protocols

The procedures outlined above are based on standard laboratory safety protocols for non-hazardous chemical waste. For specific institutional procedures, always consult your organization's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Inophyllum_E_Disposal_Workflow cluster_preparation Preparation for Disposal cluster_accumulation Waste Accumulation cluster_disposal Final Disposal A Identify this compound as Chemical Waste B Select Compatible, Leak-Proof Container A->B C Label Container with Contents and Date B->C D Store in Designated, Ventilated Area C->D Begin Accumulation E Keep Segregated from Incompatible Wastes D->E F Arrange for Professional Disposal E->F Container Full or Time Limit Reached G Authorized Waste Management Service F->G

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.